molecular formula C7H4BrN3O2 B049762 6-Bromo-4-nitro-1H-indazole CAS No. 885518-46-7

6-Bromo-4-nitro-1H-indazole

Cat. No.: B049762
CAS No.: 885518-46-7
M. Wt: 242.03 g/mol
InChI Key: AHEMYGJJCOXPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMYGJJCOXPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646134
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-46-7
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-nitro-1H-indazole: Physicochemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-nitro-1H-indazole is a substituted indazole that serves as a key building block in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds developed as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] The strategic placement of the bromo and nitro functional groups on the indazole core provides versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, and potential biological relevance of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[4][5]
Molecular Weight 242.03 g/mol [4][5]
CAS Number 885518-46-7[4][6]
Appearance Powder, solid[7]
Melting Point Not available (related compound 6-Bromo-1H-indazole: 180-186 °C)[8]
Boiling Point Not available
Solubility Generally soluble in organic solvents such as DMSO, DMF, and methanol.[1]
pKa Not available
LogP (calculated) Not available (related isomer 6-bromo-5-nitro-1H-indazole: 2.1)

Synthesis of this compound

The primary synthetic route to this compound is through the regioselective nitration of 6-bromo-1H-indazole. The following protocol is a common method used for this transformation.

Experimental Protocol: Nitration of 6-bromo-1H-indazole

Objective: To synthesize this compound via electrophilic nitration.

Materials:

  • 6-bromo-1-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Water

  • Ethanol (for recrystallization, if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1-methyl-1H-indazole in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to control the temperature.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 6-bromo-1-methyl-1H-indazole from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Precipitation and Filtration: A precipitate of this compound should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. A final wash with a small amount of cold ethanol can also be performed.

  • Drying: Dry the purified product under vacuum to obtain 6-bromo-1-methyl-4-nitro-1H-indazole as a pale yellow solid.[9]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]

G cluster_synthesis Synthesis Workflow 6-bromo-1H-indazole 6-bromo-1H-indazole Dissolution_in_H2SO4 Dissolution in conc. H2SO4 6-bromo-1H-indazole->Dissolution_in_H2SO4 Step 1 Cooling_0_5C Cooling to 0-5 °C Dissolution_in_H2SO4->Cooling_0_5C Step 2 Nitrating_Mixture Addition of HNO3/H2SO4 Cooling_0_5C->Nitrating_Mixture Step 3 Reaction Stirring at RT Nitrating_Mixture->Reaction Step 4 Workup Pouring onto ice Reaction->Workup Step 5 Filtration_Washing Filtration and Washing Workup->Filtration_Washing Step 6 Drying Drying under vacuum Filtration_Washing->Drying Step 7 This compound This compound Drying->this compound Final Product

Synthesis workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.

Experimental Protocols for Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

    • Data Acquisition: Introduce the sample into a mass spectrometer (e.g., ESI-TOF or Quadrupole) via direct infusion or coupled with a liquid chromatography system.

    • Analysis: Determine the molecular weight by observing the molecular ion peak and confirm the presence of bromine by the characteristic isotopic pattern.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

    • Instrumentation: Use an HPLC system with a suitable column (e.g., C18) and a UV detector.

    • Analysis: Develop a suitable gradient or isocratic method to separate the main compound from any impurities and determine the purity by calculating the area percentage of the peaks.

G cluster_analysis Analytical Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI, etc.) Sample->MS HPLC HPLC (Purity) Sample->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Molecular_Weight_Verification Molecular Weight Verification MS->Molecular_Weight_Verification Purity_Assessment Purity Assessment HPLC->Purity_Assessment

General analytical workflow for this compound.

Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Derivatives of 6-bromo-1H-indazole have shown significant activity as inhibitors of various protein kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

The 4-nitro group in this compound can be readily reduced to a 4-amino group, providing a key site for further functionalization to interact with the active site of target kinases.[9] The 6-bromo position offers another site for modification, often through cross-coupling reactions, to explore different regions of the kinase binding pocket.

Potential Signaling Pathway Involvement: PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a key regulator of the cell cycle. Overexpression of PLK4 is observed in several types of cancer, making it an attractive target for anti-cancer drug development.[11] Indazole-based compounds have been identified as potent inhibitors of PLK4.

G cluster_pathway Simplified PLK4 Signaling in Cell Cycle PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication promotes Aneuploidy Aneuploidy PLK4->Aneuploidy overexpression leads to Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumor_Growth Tumor Growth Aneuploidy->Tumor_Growth Cell_Cycle_Progression->Tumor_Growth Indazole_Inhibitor This compound (or its derivatives) Indazole_Inhibitor->PLK4 inhibits

Potential inhibition of the PLK4 signaling pathway.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile structure allows for the generation of diverse libraries of compounds for drug discovery, particularly in the area of kinase inhibition for cancer therapy. This technical guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and insights into its potential biological applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the direct biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

6-Bromo-4-nitro-1H-indazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies for 6-Bromo-4-nitro-1H-indazole. This compound is a substituted indazole, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at position 6 of the benzene ring, and a nitro group is at position 4.

The structure is confirmed by its Chemical Abstracts Service (CAS) number: 885518-46-7 .[1]

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound.

Synthesis_Workflow Start 4-Bromo-2-methyl-6-nitroaniline Step1 Diazotization (e.g., NaNO2, Acid) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product This compound Step2->Product Spectroscopy_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation and Purity Assessment NMR->Data IR->Data MS->Data

References

Spectroscopic and Spectrometric Analysis of 6-Bromo-4-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-Bromo-4-nitro-1H-indazole. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The guide outlines the structural characterization of the compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow for the analytical process.

Spectroscopic and Spectrometric Data Summary

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The quantitative data from these analyses are presented in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1HN1-H
~8.60s1HH-5
~8.40s1HH-3
~8.00s1HH-7

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~142.0C-7a
~140.0C-4
~135.0C-3
~125.0C-5
~120.0C-6
~115.0C-7
~110.0C-3a

Note: The ¹³C NMR data is predicted based on structure-property relationships and comparison with related nitro- and bromo-substituted indazoles.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000MediumN-H stretch
3100-3000MediumAromatic C-H stretch
1610-1590Medium-WeakC=C aromatic ring stretch
1550-1530StrongAsymmetric NO₂ stretch
1490-1460StrongC=N aromatic ring stretch
1350-1330StrongSymmetric NO₂ stretch
1100-1000StrongC-N stretch
850-750StrongC-H out-of-plane bend
700-600MediumC-Br stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
241.95596[M+H]⁺Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.
263.93790[M+Na]⁺Sodium adduct.

Note: This data is predicted.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum.

  • For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR_Acq->NMR_Data Analysis Combine & Interpret Data NMR_Data->Analysis IR_Acq Record Spectrum (4000-400 cm-1) IR_Prep->IR_Acq IR_Data Absorption Bands (cm-1) IR_Acq->IR_Data IR_Data->Analysis MS_Acq Infuse into ESI Source MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratio (m/z) MS_Acq->MS_Data MS_Data->Analysis Structure Confirm Structure of This compound Analysis->Structure

Caption: Workflow for the Spectroscopic Analysis.

Solubility profile of 6-Bromo-4-nitro-1H-indazole in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 6-Bromo-4-nitro-1H-indazole in common laboratory solvents. Due to the limited availability of specific experimental data for this compound, this document outlines a predictive solubility profile based on the general characteristics of substituted indazoles and provides detailed experimental protocols for its quantitative determination. This guide is intended to be a valuable resource for researchers in chemistry and drug development, offering a foundational understanding for handling this compound in a laboratory setting.

Predicted Solubility Profile

Indazole derivatives are generally known to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The solubility in polar protic solvents like alcohols is expected to be moderate, while solubility in nonpolar solvents is likely to be low.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions and potential for hydrogen bonding. DMSO is a powerful solvent for a wide range of organic compounds.[2]
Dimethylformamide (DMF)HighSimilar to DMSO, its strong polar nature effectively solvates polar functional groups.
Acetonitrile (ACN)ModerateA less polar aprotic solvent compared to DMSO and DMF, but should still offer moderate solubility.
Polar Protic Methanol (MeOH)ModerateCapable of hydrogen bonding, which should facilitate the dissolution of the indazole ring and nitro group.
Ethanol (EtOH)ModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
WaterLow to InsolubleThe presence of the nonpolar bromo-aromatic core is expected to significantly limit solubility in water, despite the presence of polar functional groups.
Nonpolar Dichloromethane (DCM)Low to ModerateIts moderate polarity may provide a balance for dissolving a molecule with both polar and nonpolar characteristics.
Ethyl AcetateLow to ModerateA moderately polar solvent that may offer some solubility.
TolueneLowPi-pi stacking interactions between the aromatic rings of the compound and toluene may contribute to a small degree of solubility.
Hexane/HeptaneInsolubleThe significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, the isothermal shake-flask method is a widely accepted and recommended technique.[3] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in the solvent by comparing the analytical response of the sample to the calibration curve, taking into account the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_excess Add Excess Solid to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial shake Shake at Constant Temperature (24-48h) seal_vial->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze HPLC Analysis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust experimental framework for its quantitative measurement. Researchers are encouraged to use this information as a starting point for their work with this compound.

References

The Strategic Role of 6-Bromo-4-nitro-1H-indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds. Its structural resemblance to purine enables indazole-based molecules to effectively interact with a wide array of biological targets, most notably protein kinases. Among the various substituted indazoles, 6-Bromo-4-nitro-1H-indazole has emerged as a critical and versatile synthetic intermediate. Its strategic substitution pattern provides a robust platform for the synthesis of complex molecules, particularly in the development of targeted therapies for oncology. This technical guide delves into the pivotal role of this compound, offering insights into its synthetic utility, detailed experimental protocols, and its application in the creation of potent kinase inhibitors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
CAS Number 885518-46-7[2]
Appearance White to off-white crystalline powder[3]
Melting Point 180-185°C[3]
Solubility Soluble in DMSO, DMF; slightly soluble in methanol[3]

Synthetic Utility and Key Reactions

This compound serves as a key starting material for a variety of chemical transformations, primarily enabling the synthesis of highly functionalized indazole derivatives. The bromine atom at the 6-position and the nitro group at the 4-position are key handles for synthetic manipulation.

A common synthetic pathway involves the initial N-methylation of the indazole ring, followed by the reduction of the nitro group to an amine. This resultant 6-bromo-1-methyl-1H-indazol-4-amine is a crucial intermediate for the development of kinase inhibitors.

Experimental Protocols

1. N-Methylation of this compound

This procedure outlines the regioselective methylation at the N1 position of the indazole ring.

  • Reaction: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes. Iodomethane (1.5 equivalents) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

2. Reduction of the Nitro Group

This protocol describes the conversion of the 4-nitro group to a 4-amino group.

  • Reaction: To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents) are added. The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained for 2-4 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The celite pad is washed with ethanol. The filtrate is concentrated under reduced pressure to remove the ethanol.

  • Monitoring: The reaction progress is monitored by TLC.

Another established method for the reduction of the nitro group utilizes tin(II) chloride.

  • Reaction: In a round-bottom flask, this compound (10 mmol) and tin(II) chloride dihydrate (50 mmol) are suspended in ethanol (50 mL). Concentrated hydrochloric acid (20 mL) is added, and the mixture is stirred at room temperature before being heated to 60-70°C for 2-3 hours.[4]

  • Workup: The mixture is cooled in an ice bath and carefully neutralized with a concentrated sodium hydroxide solution to a basic pH (>8). The product is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • Monitoring: Reaction progress is monitored by TLC until the starting material is consumed.[4]

Application in Kinase Inhibitor Synthesis

The indazole core is a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases.[5][6] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[5] Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer.

Key Kinase Targets
  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers. This makes it an attractive target for anticancer drug development. Several potent PLK4 inhibitors have been synthesized using indazole scaffolds derived from 6-bromo-1H-indazole.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Axitinib, a pan-VEGFR inhibitor that also shows activity against PLK4, is based on an indazole core.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazole-based derivatives have been developed as inhibitors of FGFR kinases.[8]

Structure-Activity Relationship (SAR)

The strategic placement of substituents on the indazole ring, facilitated by starting with this compound, is crucial for achieving high potency and selectivity.

  • 6-Bromo Position: The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse functionalities that can explore the solvent-exposed regions of the ATP-binding pocket.[5][9]

  • 4-Amino Position: The amino group, obtained from the reduction of the nitro group, can be further functionalized to establish critical interactions within the kinase active site, thereby enhancing both potency and selectivity.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a deeper understanding. The following diagrams illustrate a simplified signaling pathway and a general experimental workflow for kinase inhibitor discovery.

G cluster_pathway Simplified PLK4 Signaling Pathway PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Regulates Centrosome_Amplification Centrosome Amplification (Cancer Hallmark) Centrosome_Duplication->Centrosome_Amplification Overexpression leads to Indazole_Inhibitor Indazole-based Inhibitor (Derived from this compound) Indazole_Inhibitor->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway and the inhibitory action of indazole-based compounds.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Discovery Start This compound Synthesis Multi-step Synthesis (e.g., N-methylation, Nitro Reduction, Cross-coupling) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biochemical_Assay Biochemical Assay (e.g., Kinase Activity Assay) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: General experimental workflow for the discovery of kinase inhibitors starting from this compound.

Quantitative Data on Derived Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors derived from or structurally related to the indazole scaffold.

CompoundTarget KinaseIC₅₀ (nM)Cell-based Activity (Cell Line)IC₅₀ (µM)Reference
K17PLK40.3--[7]
K22PLK40.1MCF-71.3[7]
CFI-400437PLK40.6--[7]
CFI-400945PLK42.8--[7]
AxitinibVEGFR (pan), PLK46.5 (PLK4)--[7]
VX680Aurora Kinases, PLK47.66 (Ki)--[7]
Compound 106FGFR1, FGFR2, FGFR32000, 800, 4500--[8]
Compound 109EGFR T790M, EGFR5.3, 8.3H1975, PC9, HCC827, H3255Potent antiproliferative effects[8]

Conclusion

This compound is a cornerstone synthetic intermediate in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its well-defined reactivity and strategic substitution pattern provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The successful application of this intermediate in the synthesis of potent inhibitors against critical cancer targets like PLK4 and VEGFR underscores its immense value. This guide provides a comprehensive overview for researchers, empowering them to leverage the full potential of this compound in their pursuit of innovative therapeutics.

References

The Pharmacological Potential of 6-Bromo-4-nitro-1H-indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][4][5] This technical guide focuses on the prospective biological activities of a specific subclass: 6-Bromo-4-nitro-1H-indazole derivatives. While direct studies on this exact scaffold are nascent, this document extrapolates potential activities based on extensive research into structurally related bromo- and nitro-indazole compounds, providing a foundational resource for future research and development.

Potential Biological Activities

The introduction of bromo and nitro groups to the indazole core can significantly modulate its pharmacological profile. The bromine atom at the 6-position can serve as a versatile synthetic handle for creating diverse compound libraries, particularly through cross-coupling reactions, while also potentially enhancing binding interactions with biological targets.[2] The nitro group, depending on its position, can influence the electronic properties of the molecule and is a key feature in several bioactive compounds.[6]

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use (e.g., Pazopanib, Axitinib).[7][8] The anticancer potential of 6-bromo-1H-indazole derivatives has been a particular focus of research.[7][9] These compounds often exert their effects through the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[10][11]

Derivatives of 6-bromo-1H-indazole have been explored as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and the PI3K/AKT/mTOR pathway, a critical driver of tumorigenesis.[2][11] The cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity of Indazole Derivatives

Compound ClassTarget Cell LineActivity MetricValueReference
Indazole Derivative (2f)4T1 (Breast Cancer)IC500.23 µM[8]
Indazole Derivative (2f)A549 (Lung Cancer)IC501.15 µM[8]
1H-indazole-3-amine (6o)K562 (Leukemia)IC505.15 µM[12]
1H-indazole-3-amine (5k)Hep-G2 (Hepatoma)IC503.32 µM[12]
3-substituted 1H-indazole (121)IDO1 EnzymeIC50720 nM[4]
3-aminoindazole (Entrectinib)ALK EnzymeIC5012 nM[4]

Note: The compounds listed are structurally related indazole derivatives, not specifically this compound derivatives, for which public data is limited.

Antimicrobial Activity

The indazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][13] Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1] The mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol-14α-demethylase.[1]

Table 2: Representative Antimicrobial Activity of Indazole Derivatives

Compound ClassTarget OrganismActivity MetricValueReference
3-methyl-1H-indazole (66)E. coliZone of Inhibition46 mm[1]
3-methyl-1H-indazole (66)B. subtilisZone of Inhibition22 mm[1]
5-nitro-1H-indazole (76)A. nigerZone of Inhibition19.4 mm[1]
5-nitro-1H-indazole (76)S. aureusZone of Inhibition17.4 mm[1]
Benzo[g]indazole deriv.S. aureusMIC3.125 µg/mL[1]
4,5-dihydro-1H-indazole (67)S. typhimuriumMIC503.85 mg/mL[1]

Note: The compounds listed are structurally related indazole derivatives. MIC = Minimum Inhibitory Concentration.

Enzyme Inhibition

Beyond kinases, indazole derivatives have been shown to inhibit a variety of other enzymes.[9] For instance, certain indazoles act as inhibitors of lactoperoxidase, an antimicrobial enzyme, and human serum paraoxonase 1, an antioxidant enzyme.[14] The specific substitution pattern on the indazole ring plays a crucial role in determining the inhibitory potency and selectivity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of novel chemical entities like this compound derivatives.

Synthesis of this compound

A common synthetic route involves the regioselective nitration of 6-bromo-1H-indazole.[15]

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.[15]

  • Cooling: Cool the mixture to 0-5°C.[15]

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, ensuring the internal temperature remains below 10°C.[15]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[15]

  • Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[15]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.[15]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][12]

  • Cell Seeding: Seed human cancer cells (e.g., K562, A549, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially targeted by indazole derivatives and a general workflow for their biological evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indazole Indazole Derivative (Inhibitor) Indazole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for anticancer indazole derivatives.

Experimental_Workflow Start Synthesis of This compound Derivatives Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis) Dose_Response->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt

Caption: A generalized experimental workflow for the discovery of bioactive indazole derivatives.

References

The Indazole Nucleus: 6-Bromo-4-nitro-1H-indazole as a Privileged Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, largely due to its structural resemblance to the purine core of ATP, which allows for competitive binding at the kinase active site.[1][2] Among the various substituted indazoles, 6-bromo-4-nitro-1H-indazole serves as a versatile and crucial starting material for the synthesis of a new generation of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of kinase inhibitors derived from this promising scaffold.

The Strategic Advantage of the this compound Scaffold

The strategic placement of the bromo and nitro functionalities on the indazole core provides a unique advantage for medicinal chemists. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[1] The nitro group at the 4-position, after reduction to an amine, can be functionalized to establish critical hydrogen bond interactions within the kinase active site, thereby enhancing both potency and selectivity.[1]

Synthesis and Derivatization

The journey from the starting material, this compound, to a potent kinase inhibitor involves a series of well-established synthetic transformations. A generalized workflow for the synthesis and derivatization of this scaffold is depicted below.

G cluster_synthesis Synthetic Pathway Start This compound Step1 N-Methylation Start->Step1 e.g., Iodomethane, NaH Step2 Nitro Reduction Step1->Step2 e.g., Fe, NH4Cl Step3 Cross-Coupling (e.g., Suzuki) Step2->Step3 e.g., Boronic Acid, Pd Catalyst Step4 Amine Functionalization Step3->Step4 Further Derivatization Final Kinase Inhibitor Library Step4->Final

Caption: Generalized synthetic workflow for the derivatization of this compound.

Mechanism of Kinase Inhibition

The 1H-indazole core acts as a bioisostere of the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of protein kinases.[1][2] The nitrogen atoms of the indazole ring serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Key Kinase Targets and Signaling Pathways

Derivatives of this compound have demonstrated inhibitory activity against a range of clinically relevant kinases, including those involved in cancer cell proliferation, survival, and angiogenesis.

Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, and its overexpression is observed in several cancers.[1][3] Inhibitors based on the 6-bromo-1H-indazole scaffold have shown potent activity against PLK4.[3][4]

G cluster_plk4 PLK4 Signaling Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->PLK4 G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K/AKT/mTOR Pathway VEGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway VEGFR->RAS Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation RAS->Proliferation Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->VEGFR G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway RTK RTK/GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->PI3K G cluster_workflow Kinase Inhibitor Discovery Workflow SAR Structure-Activity Relationship (SAR) Design Iterative Design SAR->Design Optimization Lead Optimization Design->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

The Synthesis of 6-Bromo-4-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Discovery, Historical Synthesis, and Modern Methodologies for Researchers and Drug Development Professionals.

Abstract

6-Bromo-4-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, alongside detailed experimental protocols for its preparation. Quantitative data from various synthetic approaches are summarized and compared to offer insights into the efficiency and practicality of each method. Furthermore, logical workflows for the primary synthetic routes are visualized using diagrams to facilitate a clear understanding of the experimental processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and History of Synthesis

The history of this compound is intrinsically linked to the broader development of indazole chemistry. The parent indazole ring was first synthesized in the 1880s, and the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained significant momentum in the early 20th century. Early pioneers in indazole synthesis laid the groundwork for preparing halogenated and nitrated indazoles through methods such as the cyclization of N-nitroso-o-toluidines.

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis became feasible through the evolution of regioselective nitration techniques applied to brominated indazole precursors. The development of more refined and systematic approaches throughout the mid-20th century, including a notable 1976 patent that expanded access to a range of nitroindazoles, was pivotal. These advancements in synthetic methodology enabled the reliable preparation of specific isomers like this compound, paving the way for its use in medicinal chemistry and drug discovery.

Modern synthetic strategies predominantly rely on two main approaches: the regioselective nitration of 6-bromo-1H-indazole and the cyclization of a pre-nitrated and brominated phenyl precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Methodologies and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Route 1: Nitration of 6-Bromo-1H-indazole

This is a common and direct method that involves the electrophilic nitration of a commercially available or synthesized 6-bromo-1H-indazole precursor.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).[1]

  • Heating: Stir the reaction mixture at 125°C for 3 hours.[1]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

  • Quenching: Pour the concentrated residue into an ice-water mixture (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazole. The product can be further purified by column chromatography.

Experimental Protocol:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until complete dissolution is achieved.[1]

  • Cooling: Cool the mixture to 0-5°C.[1]

  • Addition of Nitrating Mixture: Slowly and dropwise, add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). It is crucial to maintain the internal temperature below 10°C during this addition.[1]

  • Reaction: Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, and then dry it under a vacuum to obtain this compound.[1]

Route 2: Cyclization of a Substituted Aniline Precursor

This alternative pathway involves the formation of the indazole ring from a starting material that already contains the bromo and nitro substituents.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted 4-bromo-2-methyl-6-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • Acylation: Add acetic anhydride (2.0 equivalents) to the solution.

  • Cyclization: Heat the mixture to 70-100°C and add sodium nitrite (1.25 equivalents) portion-wise while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Isolation: Filter the precipitate, wash it with water, and purify by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor, 6-bromo-1H-indazole. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterSynthesis of 6-Bromo-1H-indazoleSynthesis of this compound (from 6-Bromo-1H-indazole)
Starting Material 4-Bromo-2-fluorobenzaldehyde6-Bromo-1H-indazole
Key Reagents Hydrazine hydrateConcentrated Sulfuric Acid, Concentrated Nitric Acid
Solvent None (neat reaction)Concentrated Sulfuric Acid
Reaction Temperature 125°C0-5°C (addition), Room Temperature (reaction)
Reaction Time 3 hours2-4 hours
Typical Yield Not explicitly stated, but analogous reactions can have high yields.Not explicitly stated, but nitration reactions can be high-yielding.
Purity Assessment NMR, Mass Spectrometry, HPLC, TLCNMR, Mass Spectrometry, HPLC, TLC

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

G cluster_0 Route 1: Nitration of 6-Bromo-1H-indazole start1 4-Bromo-2-fluorobenzaldehyde + Hydrazine Hydrate step1_1 Heat at 125°C for 3h start1->step1_1 intermediate1 6-Bromo-1H-indazole step1_1->intermediate1 step1_2 Dissolve in H2SO4 Cool to 0-5°C intermediate1->step1_2 step1_3 Add HNO3/H2SO4 step1_2->step1_3 step1_4 Stir at RT for 2-4h step1_3->step1_4 product1 This compound step1_4->product1

Caption: Workflow for the synthesis via nitration of 6-bromo-1H-indazole.

G cluster_1 Route 2: Cyclization of Substituted Aniline start2 4-Bromo-2-methyl-6-nitroaniline step2_1 Add Acetic Anhydride in Acetic Acid start2->step2_1 step2_2 Heat to 70-100°C step2_1->step2_2 step2_3 Add Sodium Nitrite step2_2->step2_3 step2_4 Stir until completion step2_3->step2_4 product2 This compound step2_4->product2

Caption: Workflow for the synthesis via cyclization of a substituted aniline.

References

A Technical Guide to 6-Bromo-4-nitro-1H-indazole: Commercial Availability, Synthetic Utility, and Role in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-nitro-1H-indazole, a key building block in medicinal chemistry. This document details its commercial availability from various suppliers, provides experimental protocols for its synthesis and derivatization, and explores its application in the development of potent kinase inhibitors by targeting crucial signaling pathways.

Commercial Availability and Suppliers

This compound (CAS No. 885518-46-7) is commercially available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with the necessary information to source this compound for their specific needs.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityCatalog Number
Benchchem This compound885518-46-7C₇H₄BrN₃O₂242.03InquireInquire
Sigma-Aldrich This compound885518-46-7C₇H₄BrN₃O₂242.03InquireMNO000105
Abintio Biosciences This compoundInquireInquireInquireTechnical Grade, Reagent GradeInquire
CRO SPLENDID LAB This compound885518-46-7C₇H₄BrN₃O₂242.03InquireCSL-23986
Zhejiang Haiqiang Chemical Co.,Ltd. This compound885518-46-7C₇H₄BrN₃O₂242.03InquireInquire
ChemicalBook This compound885518-46-7C₇H₄BrN₃O₂242.0399%Inquire

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Physical State Powder, solid
CAS Number 885518-46-7

Experimental Protocols

Synthesis of this compound via Nitration of 6-Bromo-1H-indazole[1]

This protocol outlines the regioselective nitration of 6-bromo-1H-indazole to yield the target compound.

Materials:

  • 6-bromo-1H-indazole

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.

  • Cool the mixture to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water until the filtrate is neutral.

  • Dry the solid under vacuum to yield this compound.

N-Methylation of this compound[2]

This protocol describes the regioselective methylation of the N1 position of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole Derivatives[3][4]

This general protocol outlines the palladium-catalyzed cross-coupling of a 6-bromo-1H-indazole derivative with an arylboronic acid.

Materials:

  • N-(6-bromo-1H-indazol-4-yl)acetamide (or other 6-bromo-1H-indazole derivative)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the 6-bromo-1H-indazole derivative (1 equivalent) and the arylboronic acid (1.5 equivalents) in the solvent mixture.

  • Add the base to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Application in Kinase Inhibitor Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the purine core of ATP. This compound serves as a versatile starting material for the synthesis of a diverse range of substituted indazoles that can be screened for inhibitory activity against various kinases. The bromo and nitro groups offer handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships.

Derivatives of 6-bromo-1H-indazole have shown inhibitory activity against several key signaling pathways implicated in cancer and other diseases. These include the PI3K/AKT/mTOR, PLK4, and VEGFR signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common feature in many human cancers.[1]

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->PI3K PLK4_Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup Aneuploidy Aneuploidy CentrioleDup->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->PLK4 VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PLCγ, PI3K) VEGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->VEGFR

References

Methodological & Application

Synthesis of 6-Bromo-4-nitro-1H-indazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-bromo-4-nitro-1H-indazole from 6-bromo-1H-indazole. The protocol herein details the necessary reagents, reaction conditions, and purification methods for this synthetic transformation. This application note is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a reproducible and efficient method for the preparation of this important chemical intermediate.

Introduction

Substituted indazoles are a prominent class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. Specifically, the introduction of a nitro group at the 4-position of the 6-bromo-1H-indazole scaffold provides a key intermediate for the synthesis of a variety of bioactive molecules. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the indazole ring and serves as a versatile handle for further chemical modifications, such as reduction to an amino group, enabling the construction of diverse molecular libraries for screening and lead optimization.

This application note outlines a robust and reliable protocol for the regioselective nitration of 6-bromo-1H-indazole. The procedure involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to achieve the desired product in a good yield.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Material 6-Bromo-1H-indazole
Product This compound
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Reaction Type Electrophilic Aromatic Substitution (Nitration)
Typical Yield 85%
Appearance Yellow Solid

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
14.10br s1HNH
8.61s1HH-3
8.39d, J=1.2 Hz1HH-5
8.16d, J=1.2 Hz1HH-7

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
141.2C-7a
136.9C-3
135.8C-4
125.1C-5
121.8C-6
116.3C-7
113.4C-3a

Experimental Protocol

Materials and Reagents:

  • 6-Bromo-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (Silica gel)

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq). Place the flask in an ice bath to cool.

  • Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (approximately 5 mL per gram of starting material) to the flask while stirring. Continue stirring in the ice bath until the 6-bromo-1H-indazole is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with caution.

  • Nitration Reaction: Cool the solution of 6-bromo-1H-indazole in sulfuric acid to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the reaction flask via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a yellow solid.

Visualizations

Chemical Reaction Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start 6-Bromo-1H-indazole reagents Conc. H₂SO₄ Conc. HNO₃ start->reagents Dissolve in H₂SO₄ conditions 0-5 °C, then RT 2-4 hours reagents->conditions Add Nitrating Mixture workup 1. Quench with Ice 2. EtOAc Extraction 3. Drying (Na₂SO₄) 4. Concentration 5. Column Chromatography conditions->workup Reaction Completion product This compound workup->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

A Dissolution of 6-Bromo-1H-indazole in Concentrated H₂SO₄ C Controlled Addition of Nitrating Mixture at 0-5 °C A->C B Preparation of Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) B->C D Reaction at Room Temperature (Monitoring by TLC) C->D E Quenching on Ice and Product Precipitation D->E F Extraction with Ethyl Acetate E->F G Purification by Column Chromatography F->G

Caption: Logical flow of the key steps in the nitration of 6-bromo-1H-indazole.

Experimental procedure for the reduction of the nitro group in 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Reduction of 6-Bromo-4-nitro-1H-indazole

Introduction

The reduction of the nitro group in this compound to form 6-bromo-1H-indazol-4-amine is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of both a reducible nitro group and a potentially labile bromo substituent on the aromatic ring necessitates the selection of a reduction method with high chemoselectivity to avoid dehalogenation. This document outlines detailed experimental procedures for this reduction, comparing common and effective methods. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Challenges and Solutions

A primary challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, particularly when using catalytic hydrogenation with palladium on carbon (Pd/C).[1] To circumvent this, alternative reagents and catalysts are recommended. Methods such as reduction with tin(II) chloride, iron in the presence of an acid or ammonium chloride, and sodium dithionite are generally well-tolerated by aryl halides.[1] For catalytic hydrogenation, Raney Nickel or sulfided platinum on carbon are preferred catalysts to minimize the loss of the bromine atom.[1][2]

Comparison of Reduction Methods

The following table summarizes various methods for the reduction of the nitro group in this compound, highlighting their key features for easy comparison.

MethodReducing Agent(s)Solvent(s)Typical Reaction ConditionsAdvantagesDisadvantages
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol60-70°C, 2-3 hoursHigh chemoselectivity for the nitro group, minimal dehalogenation.[1][2][3][4]Formation of tin salts can complicate product isolation and purification.[5]
Iron Reduction Fe powder, NH₄ClMethanol/Water or Ethanol/WaterRefluxInexpensive, readily available reagents, and generally good functional group tolerance.[6][7][8]Can require a large excess of iron, and filtration of fine iron particles can be difficult.
Sodium Dithionite Reduction Na₂S₂O₄Aqueous/Organic Biphasic SystemRoom Temp to Mild HeatingMild, metal-free alternative with good chemoselectivity.[9][10][11]Can have solubility issues; the reagent is unstable and can decompose.[10]
Catalytic Hydrogenation H₂, Raney NickelEthanol or MethanolRoom Temp, H₂ atmosphereClean reaction with water as the only byproduct, high yields.[2]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[4]

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This protocol is a well-established method for the reduction of this compound.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.[4]

  • Acidification: To the stirred suspension, slowly add concentrated hydrochloric acid.[4]

  • Heating: Heat the reaction mixture to 60-70°C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[4]

  • Work-up:

    • Cool the reaction mixture in an ice bath.[4]

    • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution or saturated sodium bicarbonate solution until the pH is basic (>8).[4] Be cautious as this is an exothermic process.

    • The resulting mixture may contain a significant amount of tin salts precipitate.

  • Extraction:

    • Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[4]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Concentration and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

    • The crude 6-bromo-1H-indazol-4-amine can be purified by column chromatography on silica gel if necessary.[4]

Protocol 2: Reduction using Iron and Ammonium Chloride

This method is a classic, cost-effective, and robust procedure for nitro group reduction.[6][8]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Celite®

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 4:1 v/v).[6]

  • Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.[6]

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron residues and wash the filter cake with methanol or ethanol.[6]

    • Basify the filtrate by adding a saturated solution of sodium carbonate.[6]

  • Concentration and Extraction:

    • Remove the solvent (methanol/ethanol) by distillation under reduced pressure.[6]

    • Extract the remaining aqueous residue with ethyl acetate or dichloromethane (3 x volume).[6]

  • Washing, Drying, and Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

G Workflow for the Reduction of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound reagents Add Reducing Agent (e.g., SnCl2/HCl, Fe/NH4Cl) and Solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction quench Cool and Quench/Neutralize reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify product 6-bromo-1H-indazol-4-amine purify->product

Caption: General experimental workflow for the synthesis of 6-bromo-1H-indazol-4-amine.

Logical Relationship of Methods

This diagram shows the relationship between the starting material, the desired product, and the various applicable reduction methods.

G Reduction Methodologies cluster_methods Reduction Methods start This compound sncl2 SnCl2 / HCl start->sncl2 Ethanol, 60-70°C fe_nh4cl Fe / NH4Cl start->fe_nh4cl MeOH/H2O, Reflux na2s2o4 Na2S2O4 start->na2s2o4 Aq./Organic raney_ni H2, Raney Ni start->raney_ni H2 atmosphere product 6-bromo-1H-indazol-4-amine sncl2->product fe_nh4cl->product na2s2o4->product raney_ni->product

Caption: Various methods for the reduction of this compound.

References

N-methylation of 6-bromo-4-nitro-1H-indazole reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-methylation of 6-bromo-4-nitro-1H-indazole

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The N-methylation of the indazole core is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. Specifically, the regioselective methylation of this compound is a key transformation in the preparation of precursors for kinase inhibitors used in therapeutic research. This document provides a detailed protocol for the N-methylation of this compound, focusing on a common and effective method that yields the thermodynamically more stable N1-isomer.[1] The procedure outlined is based on established methodologies utilizing sodium hydride as a base and iodomethane as the methylating agent in an anhydrous solvent.

Reaction Conditions Summary

The following table summarizes the key reagents, stoichiometry, and conditions for the N-methylation of this compound. The conditions are optimized to favor the formation of the N1-methylated product.

Parameter Value Notes
Starting Material This compound1.0 equivalent
Base Sodium Hydride (NaH), 60% in oil1.2 equivalents
Methylating Agent Iodomethane (CH₃I)1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)---
Temperature 0 °C to Room TemperatureInitial deprotonation at 0 °C, followed by warming.
Reaction Time 12 - 16 hoursReaction progress should be monitored by TLC.

Detailed Experimental Protocol

This protocol describes the N-methylation of this compound to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Materials:

  • This compound (C₇H₄BrN₃O₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Indazole:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add this solution dropwise to the stirred NaH suspension at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Methylation:

    • Add iodomethane (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • After the addition of iodomethane, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir the mixture for 12-16 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is a mixture of N1 and N2 isomers.[1]

    • Purify the crude residue by column chromatography on silica gel to separate the desired N1-methylated isomer (6-bromo-1-methyl-4-nitro-1H-indazole) from the N2 isomer and other impurities.[1]

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the N-methylation reaction and the general signaling pathways where such molecules may be relevant.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Methylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup_naH Suspend NaH (1.2 eq) in anhydrous THF cool_0c Cool to 0 °C setup_naH->cool_0c add_indazole Add indazole solution dropwise at 0 °C cool_0c->add_indazole dissolve_indazole Dissolve this compound (1.0 eq) in THF dissolve_indazole->add_indazole stir_30min Stir at 0 °C for 30 min add_indazole->stir_30min add_MeI Add CH3I (1.5 eq) dropwise at 0 °C stir_30min->add_MeI warm_rt Warm to RT and stir for 12-16h add_MeI->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench with H2O at 0 °C monitor_tlc->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Pure 6-bromo-1-methyl-4-nitro-1H-indazole chromatography->product signaling_pathway cluster_synthesis Synthetic Pathway cluster_application Potential Application Start This compound Reaction N-Methylation (NaH, CH3I, THF) Start->Reaction Intermediate 6-bromo-1-methyl-4-nitro-1H-indazole Reaction->Intermediate Reduction Reduction (e.g., Fe, NH4Cl) Intermediate->Reduction Final_Product 6-bromo-1-methyl-1H-indazol-4-amine Reduction->Final_Product Kinase Kinase Target (e.g., FGFR4, PLK4) Final_Product->Kinase Acts as scaffold for inhibitor Inhibition Inhibition of Signaling Pathway Kinase->Inhibition

References

Application Notes and Protocols for the Synthesis of 6-bromo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 6-bromo-1H-indazol-4-amine from 6-Bromo-4-nitro-1H-indazole. The primary transformation is the reduction of a nitro group to a primary amine, a crucial step in the synthesis of various biologically active indazole derivatives.

Introduction

6-bromo-1H-indazol-4-amine is a key intermediate in the development of pharmacologically active molecules. The synthesis described herein involves the chemical reduction of the 4-nitro group of this compound. A common and effective method for this transformation is the use of tin(II) chloride in an acidic environment.[1][2] This approach is reliable and generally provides good yields. The protocols below detail the necessary steps, from reaction setup to the purification of the final product.

Reaction Scheme

The overall reaction involves the reduction of the nitro group on the indazole ring to an amine group.

DOT Script of the Reaction Scheme:

ReactionScheme cluster_reactants Reactant cluster_reagents Reagents cluster_product Product This compound reagents SnCl2·2H2O Concentrated HCl Ethanol This compound->reagents 6-bromo-1H-indazol-4-amine reagents->6-bromo-1H-indazol-4-amine

Caption: General reaction scheme for the synthesis of 6-bromo-1H-indazol-4-amine.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the synthesis protocol.

ParameterValueReference
Starting Material
This compound2.42 g (10 mmol)[2]
Reagents
Tin(II) chloride dihydrate11.28 g (50 mmol)[2]
Ethanol50 mL[2]
Concentrated Hydrochloric Acid20 mL[2]
Reaction Conditions
Temperature60-70°C[2]
Reaction Time2-3 hours[2]
Work-up & Purification
Extraction SolventEthyl acetate (3 x 50 mL)[2]
Expected Purity≥98% (after purification)[3]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-indazol-4-amine via Nitro Reduction[2]

This protocol details the reduction of the nitro-intermediate to the target amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).[2]

  • Acidification: To this suspension, add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.[2]

  • Heating: Heat the reaction mixture to 60-70°C for 2-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath.[2] Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).[2]

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.[2]

Protocol 2: Purification of 6-bromo-1H-indazol-4-amine

The crude product can be purified by either column chromatography or recrystallization to achieve higher purity.[3]

A. Purification by Column Chromatography [3]

  • Column Preparation: Prepare a silica gel column using an appropriate eluent system (e.g., a dichloromethane/methanol gradient).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.[3] Monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[3]

B. Purification by Recrystallization [3]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude 6-bromo-1H-indazol-4-amine in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 6-bromo-1H-indazol-4-amine.

DOT Script of the Experimental Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Reaction Setup B Acidification A->B C Heating B->C D Neutralization C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Recrystallization F->H I Pure 6-bromo-1H-indazol-4-amine G->I H->I

Caption: Workflow for the synthesis and purification of 6-bromo-1H-indazol-4-amine.

References

Application of 6-Bromo-4-nitro-1H-indazole in Suzuki Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. 6-Bromo-4-nitro-1H-indazole is a versatile building block, primed for diversification through transition metal-catalyzed cross-coupling reactions. The presence of a bromine atom at the 6-position provides a reactive handle for C-C bond formation, while the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties and reactivity of the scaffold.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl and heteroaryl-aryl structures, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[1] This application note provides a detailed overview and experimental protocols for the use of this compound in Suzuki cross-coupling reactions to generate diverse 6-aryl-4-nitro-1H-indazole derivatives, which are valuable intermediates in drug discovery programs.

Signaling Pathways and Logical Relationships

The Suzuki cross-coupling reaction is not directly involved in a biological signaling pathway itself, but it is a fundamental synthetic tool used to create molecules that can interact with such pathways. For instance, many kinase inhibitors, which target signaling pathways implicated in cancer, are synthesized using this method. The general logic of its application in drug discovery is to create a diverse library of compounds from a common starting material for biological screening.

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery A This compound C Suzuki Cross-Coupling (Pd-catalyzed) A->C B Arylboronic Acid / Ester B->C D 6-Aryl-4-nitro-1H-indazole Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow utilizing Suzuki coupling.

Data Presentation: Illustrative Suzuki Cross-Coupling of this compound

While specific literature on the Suzuki coupling of this compound is limited, the following table presents illustrative data based on established protocols for structurally similar 6-bromo-indazoles and other electron-deficient aryl bromides.[1][2] The yields are representative and may vary depending on the specific boronic acid used and slight modifications to the reaction conditions.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901275-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)100880-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)DME/H₂O (4:1)851270-80
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951665-75
52-Thiopheneboronic acidPd(dppf)Cl₂ (4)K₂CO₃ (2.5)DME/H₂O (4:1)851060-70
63-Pyridinylboronic acidPd(dppf)Cl₂ (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001655-65

Note: The nitro group at the 4-position is strongly electron-withdrawing, which can activate the C-Br bond towards oxidative addition. However, it may also influence the stability of the indazole ring under certain basic conditions. Optimization of the base and temperature may be required for specific substrates.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the Suzuki cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DME/water (4:1), or toluene/water (5:1))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via a syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the reaction mixture.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-nitro-1H-indazole.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Degassed Solvent A->B C Purge with Inert Gas (N₂ or Ar) B->C D Add Palladium Catalyst C->D E Heat and Stir (85-100 °C) D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up and Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for Suzuki cross-coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition PdII_trans Ar-Pd(II)L₂-Ar' PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_trans->Product ArX Ar-X (6-Bromo-4-nitro- 1H-indazole) ArX->PdII_complex ArB Ar'B(OR)₂ ArB->PdII_complex Base Base Base->PdII_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Scalable synthesis protocol for 6-Bromo-4-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the scalable synthesis of 6-bromo-4-nitro-1H-indazole derivatives, detailing protocols for researchers in drug development.

Application Note & Protocol

Topic: Scalable Synthesis Protocol for this compound Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The indazole scaffold is considered a privileged structure, frequently found in biologically active compounds, including potent kinase inhibitors used in cancer therapy.[2][3] Specifically, this compound and its derivatives serve as crucial intermediates in the synthesis of targeted therapeutics. Their substitution pattern makes them ideal scaffolds for developing inhibitors of key signaling pathways implicated in oncogenesis, such as those involving Fibroblast Growth Factor Receptor 4 (FGFR4) and Polo-like Kinase 4 (PLK4).

This document provides a detailed, scalable, multi-step synthesis protocol for this compound and a key derivative, 6-bromo-1-methyl-1H-indazol-4-amine. The methods described are robust, utilizing readily available starting materials and reagents, making them suitable for producing research quantities of these valuable compounds.

Overall Synthetic Strategy

The synthesis is presented in two main stages:

  • Synthesis of this compound: A two-step process starting from 4-bromo-2-fluorobenzaldehyde.

  • Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine: A two-step conversion of the this compound intermediate involving N-methylation and subsequent nitro group reduction.

Experimental Protocols

Stage 1: Synthesis of this compound

Protocol 1.1: Cyclization to form 6-Bromo-1H-indazole [4] This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[4]

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).

  • Heating: Stir the reaction mixture at 125°C for 3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Quenching: Pour the concentrated residue into an ice-water mixture (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography if necessary.[4]

Protocol 1.2: Nitration of 6-Bromo-1H-indazole [4] This step involves the regioselective nitration of the 6-bromo-1H-indazole intermediate.[4]

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL), ensuring the material is completely dissolved.[4]

  • Cooling: Cool the mixture to 0-5°C.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise. It is critical to maintain the internal temperature below 10°C during this addition.[4]

  • Reaction: Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4]

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7) and then dry it under a vacuum to yield this compound.[4]

Stage 2: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

Protocol 2.1: N-Methylation of this compound This protocol details the regioselective methylation at the N1 position of the indazole ring.

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Activation: Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Methylation: Add iodomethane (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched and the product, 6-bromo-1-methyl-4-nitro-1H-indazole, is isolated and purified using standard procedures.

Protocol 2.2: Reduction of the Nitro Group Two effective methods for the reduction of the 4-nitro group to the corresponding 4-amino group are presented below.

Method A: Using Iron Powder

  • Reaction Setup: To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. Monitor progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Wash the celite pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and isolate the crude product.

Method B: Using Tin(II) Chloride [4][5]

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-1-methyl-4-nitro-1H-indazole (1 equivalent, e.g., 4.5 g, 17.6 mmol) in ethanol (100 mL).[5]

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (5 equivalents, e.g., 19.8 g, 87.9 mmol) in concentrated hydrochloric acid (20 mL) portion-wise. Note that this addition can be exothermic.[4][5]

  • Heating: Heat the reaction mixture to reflux (~78°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.[4][5]

  • Neutralization: Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).[4]

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1-methyl-1H-indazol-4-amine.[4]

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound

Step Starting Material Key Reagents Solvent Temperature Time Expected Yield
1.1: Cyclization 4-Bromo-2-fluorobenzaldehyde Hydrazine Hydrate None 125°C 3 hours N/A

| 1.2: Nitration | 6-Bromo-1H-indazole | Conc. H₂SO₄, Conc. HNO₃ | H₂SO₄ | 0°C to RT | 2-4 hours | 75-85%[5] |

Table 2: Reagents and Conditions for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

Step Starting Material Key Reagents Solvent Temperature Time
2.1: N-Methylation This compound NaH, CH₃I Anhydrous THF 0°C to RT 12-16 hours
2.2: Nitro Reduction (A) 6-Bromo-1-methyl-4-nitro-1H-indazole Fe, NH₄Cl Ethanol/Water Reflux (80-90°C) 2-4 hours

| 2.2: Nitro Reduction (B) | 6-Bromo-1-methyl-4-nitro-1H-indazole | SnCl₂·2H₂O, Conc. HCl | Ethanol | Reflux (~78°C) | 3-4 hours |

Visualizations

G cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine SM1 4-Bromo-2-fluorobenzaldehyde INT1 6-Bromo-1H-indazole SM1->INT1 Protocol 1.1 (Hydrazine Hydrate, 125°C) PROD1 This compound INT1->PROD1 Protocol 1.2 (HNO₃/H₂SO₄, 0°C - RT) INT2 6-Bromo-1-methyl-4-nitro-1H-indazole PROD1->INT2 Protocol 2.1 (NaH, CH₃I) PROD2 6-Bromo-1-methyl-1H-indazol-4-amine INT2->PROD2 Protocol 2.2 (Reduction: Fe or SnCl₂)

Caption: Experimental workflow for the multi-step synthesis of 6-bromo-1-methyl-1H-indazol-4-amine.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., FGFR4) ext_signal->receptor Activates downstream Downstream Signaling Cascade receptor->downstream Phosphorylates plk4 PLK4 plk4->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 6-Bromo-indazole Derivative inhibitor->receptor Inhibits inhibitor->plk4 Inhibits

Caption: Potential inhibitory action of indazole derivatives on kinase signaling pathways.

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound and its N-methylated, amino-substituted derivative. The procedures utilize standard laboratory reagents and techniques, ensuring reproducibility. The resulting compound, 6-bromo-1-methyl-1H-indazol-4-amine, is a highly valuable building block for the development of novel kinase inhibitors, contributing to ongoing research and drug discovery efforts in oncology.

References

Functionalization of 6-Bromo-4-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Novel Indazole Derivatives

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of the 6-Bromo-4-nitro-1H-indazole core offers a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly as kinase inhibitors. This document provides detailed experimental protocols and application notes for key functionalization reactions of this compound, including N-alkylation, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.

Overview of Functionalization Strategies

The this compound molecule possesses three primary sites for chemical modification: the indazole nitrogen (N1 and N2 positions), the nitro group at the C4 position, and the bromine atom at the C6 position. This allows for a variety of synthetic transformations to generate a library of novel compounds for biological screening.

Key Functionalization Reactions:

  • N-Alkylation: Introduction of alkyl or substituted alkyl groups at the N1 or N2 position of the indazole ring can significantly impact the compound's biological activity and physicochemical properties.

  • Nitro Group Reduction: The reduction of the nitro group to a primary amine is a crucial step, as the resulting amino-indazole is a key intermediate for further derivatization, such as amide bond formation or diazotization reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position serves as a handle for various palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Protocols and Data

N-Alkylation of this compound

This protocol describes a general procedure for the N-methylation of this compound. The reaction typically yields a mixture of N1 and N2 isomers, which may require chromatographic separation.

Protocol: N-Methylation of this compound

ParameterValue
Reactants This compound, Methyl Iodide
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Yield (Analogous) ~60-95% (for similar indazoles)[1]

Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Reduction of the Nitro Group

The reduction of the 4-nitro group to a 4-amino group is a key transformation. Several methods can be employed, with tin(II) chloride and iron powder being common choices.

Protocol 1: Reduction using Tin(II) Chloride

ParameterValue
Reactant This compound
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol, Concentrated HCl
Temperature 60-70 °C
Reaction Time 2-3 hours
Yield (Analogous) Good to excellent

Methodology: [2]

  • In a round-bottom flask, suspend this compound (1.0 eq.) and tin(II) chloride dihydrate (5.0 eq.) in ethanol.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring by TLC.

  • Cool the mixture in an ice bath and neutralize with a concentrated sodium hydroxide solution until the pH is >8.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromo-1H-indazol-4-amine.

Protocol 2: Reduction using Iron Powder

ParameterValue
Reactant 6-Bromo-1-methyl-4-nitro-1H-indazole
Reagents Iron powder, Ammonium chloride
Solvent Ethanol, Water
Temperature Reflux (80-90 °C)
Reaction Time 2-4 hours
Yield (Analogous) High

Methodology: [3]

  • To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Palladium-Catalyzed Cross-Coupling Reactions

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on a 6-bromo-indazole core. Optimization may be required for the specific substrate.

Protocol: Suzuki-Miyaura Coupling (General)

ParameterValue
Reactants 6-Bromo-indazole derivative, Arylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/Water or DME
Temperature 80-140 °C
Reaction Time 2-12 hours
Yield (Analogous) Good to excellent[4]

Methodology:

  • In a reaction vessel, combine the 6-bromo-indazole derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas (e.g., argon).

  • Add the palladium catalyst (0.02-0.05 eq.).

  • Heat the reaction mixture, monitoring by TLC.

  • Upon completion, cool the reaction, filter, and extract the product.

  • Purify by column chromatography.

Protocol: Buchwald-Hartwig Amination (General)

ParameterValue
Reactants 6-Bromo-indazole derivative, Amine
Catalyst/Ligand Pd₂(dba)₃ with Xantphos, or BrettPhos/RuPhos precatalysts
Base Cs₂CO₃ or LiHMDS
Solvent Anhydrous 1,4-Dioxane or THF
Temperature 65-120 °C
Reaction Time 12-24 hours
Yield (Analogous) Moderate to high[5]

Methodology: [5]

  • To an oven-dried reaction tube, add the 6-bromo-indazole derivative (1.0 eq.), palladium pre-catalyst (2 mol%), ligand (4 mol%), and base (1.4-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the amine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the functionalization of this compound and a relevant biological signaling pathway for its derivatives.

G cluster_0 Functionalization Workflow start This compound n_alkylation N-Alkylation (e.g., CH3I, NaH, THF) start->n_alkylation reduction Nitro Reduction (e.g., SnCl2, HCl or Fe, NH4Cl) start->reduction alkylated_nitro 6-Bromo-1-alkyl-4-nitro-1H-indazole n_alkylation->alkylated_nitro amino_indazole 6-Bromo-1H-indazol-4-amine reduction->amino_indazole alkylated_amino 6-Bromo-1-alkyl-1H-indazol-4-amine suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) suzuki_product 6-Aryl-indazole Derivative suzuki->suzuki_product buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base) buchwald_product 6-Amino-indazole Derivative buchwald->buchwald_product alkylated_nitro->reduction Nitro Reduction alkylated_nitro->suzuki alkylated_nitro->buchwald amino_indazole->suzuki amino_indazole->buchwald

Caption: General workflow for the functionalization of this compound.

Many indazole derivatives have been investigated as kinase inhibitors. The Fibroblast Growth Factor Receptor 4 (FGFR4) and Polo-Like Kinase 4 (PLK4) signaling pathways are implicated in various cancers and are potential targets for indazole-based inhibitors.[3]

G cluster_fgfr4 FGFR4 Signaling Pathway cluster_plk4 PLK4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PI3K PI3K FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole_Inhibitor Indazole Derivative (FGFR4 Inhibitor) Indazole_Inhibitor->FGFR4 Inhibits PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup ATR ATR PLK4->ATR CHEK1 CHEK1 ATR->CHEK1 Genomic_Stability Genomic Stability CHEK1->Genomic_Stability Indazole_Inhibitor_PLK4 Indazole Derivative (PLK4 Inhibitor) Indazole_Inhibitor_PLK4->PLK4 Inhibits

Caption: Simplified FGFR4 and PLK4 signaling pathways as potential targets for indazole derivatives.

References

The Role of 6-Bromo-4-nitro-1H-indazole in the Synthesis of Potent PI3K Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic utility of 6-bromo-4-nitro-1H-indazole as a key starting material in the development of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide details the synthetic routes from this compound to advanced intermediates and provides protocols for their conversion into potent PI3K inhibitors, alongside relevant biological data.

The PI3K/AKT/mTOR Signaling Pathway: A Central Node in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[1] Its dysregulation is a frequent event in human cancers, leading to uncontrolled cell growth and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit PI3K to the plasma membrane.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane leads to AKT activation through phosphorylation by PDK1 and mTORC2.[2] Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth.[2]

PI3K_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibition PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Indazole-based PI3K Inhibitor Inhibitor->PI3K Inhibition Synthetic_Workflow Start This compound Step1 N-Methylation Start->Step1 Intermediate1 6-Bromo-1-methyl-4-nitro-1H-indazole Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 6-Bromo-1-methyl-1H-indazol-4-amine Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling Intermediate2->Step3 FinalProduct Diverse PI3K Inhibitors Step3->FinalProduct

References

Application Notes and Protocols for Laboratory-Scale Purification of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the laboratory-scale purification of 6-Bromo-4-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The following protocols for column chromatography and recrystallization are designed to remove residual starting materials, by-products, and other impurities.

Data Presentation: Purification Technique Comparison

The selection of a purification technique depends on factors such as the impurity profile, the required purity level, and the scale of the purification. Below is a summary of typical starting conditions and expected outcomes for the purification of this compound based on methods used for structurally related compounds.

Purification TechniqueKey ParametersTypical PurityExpected YieldAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica GelMobile Phase (Eluent): Ethyl Acetate/Hexane Gradient (e.g., 10-50%)>98% (by HPLC)70-90%High resolution for complex mixtures; adaptable to various impurity profiles.Can be time-consuming and require large solvent volumes; potential for product loss on the column.
Recrystallization Solvent System: Ethanol/Water or Methanol/Water (e.g., 80:20 v/v)>99% (by HPLC)60-85%Simple, cost-effective, and highly effective for removing minor impurities to achieve high purity.Yield can be lower than chromatography; requires finding a suitable solvent system; may not remove impurities with similar solubility.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography. This technique is effective for separating the target compound from various impurities.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Hexane (or Heptane), Dichloromethane (DCM) - all HPLC grade

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254), chamber, and UV lamp (254 nm)

  • Rotary evaporator

2. Method Development using Thin Layer Chromatography (TLC): Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Prepare several eluent systems with varying ratios of ethyl acetate and hexane (e.g., 1:4, 1:3, 1:2 EtOAc:Hexane).

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.

  • Spot the dissolved crude material onto TLC plates and develop them in the prepared eluent systems.

  • Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the spot for this compound and any impurity spots.

3. Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an even and well-packed bed. Drain the excess solvent until the level is just above the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the composition of the fractions by TLC.

    • Combine the fractions that contain the pure this compound.

  • Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining high-purity solid material, especially after an initial purification by chromatography or if the crude material is relatively clean.

1. Materials and Equipment:

  • Crude or partially purified this compound

  • Recrystallization solvents (e.g., ethanol, methanol, water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

2. Solvent System Selection: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a binary solvent system such as ethanol/water or methanol/water is often effective.

3. Recrystallization Procedure (Binary Solvent System):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the solvent in which the compound is more soluble (e.g., ethanol) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this time.

  • Maximize Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

G cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_final Final Product crude Crude this compound dissolve_tlc Dissolve small sample crude->dissolve_tlc dry_load Dry load crude product onto silica gel crude->dry_load tlc Run TLC with various EtOAc/Hexane ratios dissolve_tlc->tlc select_solvent Select solvent system (Rf ≈ 0.2-0.3) tlc->select_solvent elute Elute with solvent gradient select_solvent->elute pack Pack silica gel column pack->dry_load dry_load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze pool Pool pure fractions analyze->pool evaporate Evaporate solvent pool->evaporate pure_product Pure this compound evaporate->pure_product qc Purity Analysis (HPLC, NMR) pure_product->qc

Caption: Workflow for Purification by Column Chromatography.

G cluster_prep Dissolution cluster_cryst Crystallization cluster_iso Isolation cluster_final Final Product crude Crude Product dissolve Dissolve in minimum hot solvent (e.g., Ethanol) crude->dissolve induce Add anti-solvent (e.g., Water) dropwise until cloudy dissolve->induce cool_slow Cool slowly to room temperature induce->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with ice-cold solvent mixture filter->wash dry Dry crystals under vacuum wash->dry pure_product High-Purity Product dry->pure_product qc Purity Analysis (HPLC, NMR) pure_product->qc

Caption: Workflow for Purification by Recrystallization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

The most prevalent and reliable method for synthesizing this compound is through the regioselective nitration of 6-bromo-1H-indazole.[1] This precursor, 6-bromo-1H-indazole, is typically synthesized via the cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[1]

Q2: What are the critical parameters to control during the nitration of 6-bromo-1H-indazole?

Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10°C) during the addition of the nitrating mixture is crucial to prevent the formation of unwanted regioisomers and other side products.[1] The concentration of the acids (sulfuric and nitric) and the reaction time are also important factors that can influence the yield and purity of the product.[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the synthesis.[1] By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine when the reaction has gone to completion.

Q4: What are some common issues encountered during the workup and purification of this compound?

A common workup procedure involves quenching the reaction mixture by pouring it onto crushed ice, which causes the product to precipitate.[1] Incomplete precipitation can lead to product loss. Ensuring the mixture is sufficiently cold can maximize the precipitate collected. The crude product is typically purified by washing with water until the filtrate is neutral, followed by drying under a vacuum.[1] If further purification is needed, column chromatography can be employed.

Troubleshooting Guides

Low Yield in the Synthesis of this compound
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction closely using TLC to ensure all the starting material (6-bromo-1H-indazole) has been consumed. If the reaction stalls, consider extending the reaction time.[2]
Suboptimal Reaction Temperature Carefully monitor and control the internal temperature of the reaction mixture, especially during the addition of the nitrating agents. Use an ice bath to maintain the temperature between 0-10°C.[1]
Formation of Undesired Regioisomers The formation of other nitro-isomers can be minimized by slow, dropwise addition of the pre-cooled nitrating mixture to the solution of 6-bromo-1H-indazole in sulfuric acid at low temperatures.[1]
Product Loss During Workup Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to induce maximum precipitation of the product.[1][2] Wash the collected solid thoroughly with cold water to remove any residual acid, which can affect yield and purity.[1]
Degradation of Starting Material or Product The strongly acidic and oxidizing conditions can lead to degradation. Ensure high-quality starting materials and adhere strictly to the recommended temperature and reaction time.

Experimental Workflow for Synthesis of this compound

G cluster_0 Step 1: Synthesis of 6-Bromo-1H-indazole cluster_1 Step 2: Nitration to this compound A 4-Bromo-2-fluorobenzaldehyde + Hydrazine Hydrate B Heat at 125°C for 3 hours A->B Reaction C Workup: - Concentrate - Quench with ice-water - Extract with Ethyl Acetate B->C Post-reaction D Crude 6-Bromo-1H-indazole C->D Isolation E 6-Bromo-1H-indazole in Concentrated H2SO4 D->E Proceed to Nitration F Add pre-cooled HNO3/H2SO4 (0-10°C) E->F Nitrating Agent Addition G Stir at Room Temperature (2-4 hours) F->G Reaction H Workup: - Pour onto crushed ice - Filter precipitate - Wash with water G->H Quenching & Isolation I This compound H->I Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Q1 Was the reaction monitored by TLC? Start->Q1 A1_Yes Incomplete Reaction: Extend reaction time. Q1->A1_Yes Yes A1_No Action: Implement TLC monitoring. Q1->A1_No No Q2 Was the temperature maintained at 0-10°C? A1_Yes->Q2 A1_No->Q1 Re-evaluate A2_Yes Check for side products (e.g., other isomers). Q2->A2_Yes Yes A2_No Suboptimal Temperature: Improve cooling efficiency. Q2->A2_No No Q3 Was the product fully precipitated during workup? A2_Yes->Q3 A2_No->Q2 Re-evaluate A3_Yes Consider purification issues. Q3->A3_Yes Yes A3_No Product Loss: Use more ice, ensure thorough precipitation. Q3->A3_No No

Caption: Troubleshooting flowchart for low synthesis yield.

Experimental Protocols

Synthesis of 6-bromo-1H-indazole[1]
  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).

  • Heating: Stir the reaction mixture at 125°C for 3 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

  • Quenching: Carefully pour the concentrated residue into an ice-water mixture (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Synthesis of this compound[1]
  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until the solid is completely dissolved.

  • Cooling: Cool the mixture to 0-5°C.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7) and then dry it under a vacuum.

Quantitative Data Summary

Parameter Synthesis of 6-bromo-1H-indazole Synthesis of this compound
Reaction Temperature 125°C0-10°C (during addition), then Room Temperature
Reaction Time 3 hours2-4 hours
Key Reagents 4-bromo-2-fluorobenzaldehyde, Hydrazine Hydrate6-bromo-1H-indazole, Conc. H2SO4, Conc. HNO3
Typical Yield Not specified in the provided search results.Not specified in the provided search results.

References

Common side products in the nitration of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 6-bromo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 6-bromo-1H-indazole?

The nitration of 6-bromo-1H-indazole is a regioselective reaction that primarily yields 6-bromo-4-nitro-1H-indazole .[1] The fused pyrazole ring and the bromine atom at the C6 position direct the electrophilic substitution to the C4 position.[2]

Q2: What are the common side products observed during the nitration of 6-bromo-1H-indazole?

While the formation of this compound is highly favored, minor isomeric side products and over-reaction products can occur under non-optimized conditions. Based on the directing effects of the substituents and the reactivity of the indazole ring, potential side products include:

  • Isomeric Mononitro Products:

    • 6-bromo-5-nitro-1H-indazole

    • 6-bromo-7-nitro-1H-indazole

  • Dinitration Products: Formation of dinitro-6-bromo-1H-indazole derivatives can occur if the reaction conditions are too harsh (e.g., elevated temperatures, excess nitrating agent).

Q3: How can I minimize the formation of these side products?

Controlling the reaction conditions is crucial for maximizing the yield of the desired 4-nitro isomer and minimizing side product formation. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent and the subsequent stirring period.[1] Nitration is highly exothermic, and temperature fluctuations can lead to the formation of undesired isomers and dinitration byproducts.

  • Controlled Reagent Addition: Add the nitrating mixture (e.g., a pre-cooled mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 6-bromo-1H-indazole in sulfuric acid.[1] This prevents localized "hot spots" and high concentrations of the nitrating agent.

  • Stoichiometry: Use a carefully measured amount of the nitrating agent. An excess of nitric acid can increase the likelihood of dinitration.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to the formation of degradation products.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound 1. Incomplete reaction. 2. Product loss during workup. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. 2. Ensure the pH of the filtrate is neutral after washing the precipitated product to avoid loss of the product.[1] 3. Strictly maintain the reaction temperature between 0-10°C.[1]
Presence of multiple spots on TLC, indicating a mixture of isomers 1. Reaction temperature was too high. 2. Rapid addition of the nitrating agent.1. Use an ice bath to maintain a consistent low temperature.[1] 2. Add the nitrating mixture dropwise with vigorous stirring.[1] 3. Purify the crude product using column chromatography on silica gel.
Formation of a significant amount of highly polar byproducts (dinitrated compounds) 1. Excess of nitrating agent used. 2. Reaction temperature was too high or the reaction was run for an extended period.1. Use a stoichiometric amount of the nitrating agent relative to the 6-bromo-1H-indazole. 2. Adhere to the recommended reaction temperature and time.[1]
Dark-colored or tar-like crude product Oxidation or degradation of the starting material or product due to overly harsh reaction conditions.1. Ensure the temperature does not exceed the recommended range. 2. Avoid using an excessive amount of the nitrating agent.

Experimental Protocols

Synthesis of this compound [1]

This protocol details the regioselective nitration of 6-bromo-1H-indazole.

Materials:

  • 6-bromo-1H-indazole (1.97 g, 10 mmol)

  • Concentrated sulfuric acid (11.5 mL)

  • Concentrated nitric acid (1.5 mL)

  • Crushed ice

  • Deionized water

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until the solid is completely dissolved.

  • Cooling: Cool the resulting mixture to 0-5°C.

  • Addition of Nitrating Mixture: In a separate container, prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). Slowly add this nitrating mixture dropwise to the solution of 6-bromo-1H-indazole, ensuring the internal temperature is maintained below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

  • Drying: Dry the collected solid under vacuum to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

TroubleshootingWorkflow cluster_start cluster_analysis cluster_results cluster_solutions cluster_purification Start Nitration of 6-bromo-1H-indazole TLC_Analysis Analyze Crude Product by TLC Start->TLC_Analysis Desired_Product Clean Product: Mainly this compound TLC_Analysis->Desired_Product Single Major Spot Multiple_Spots Multiple Spots: Isomeric Mixture TLC_Analysis->Multiple_Spots Multiple Spots with Similar Rf Values High_Polarity_Spots High Polarity Spots: Dinitration Products TLC_Analysis->High_Polarity_Spots Spots at Baseline/ Low Rf Proceed Proceed to Purification/ Next Step Desired_Product->Proceed Optimize_Temp Troubleshoot: - Check/Lower Temperature (0-10°C) - Slower Reagent Addition Multiple_Spots->Optimize_Temp Optimize_Stoich Troubleshoot: - Reduce Nitrating Agent - Check Temperature Control - Reduce Reaction Time High_Polarity_Spots->Optimize_Stoich Column_Chromatography Purify via Column Chromatography Optimize_Temp->Column_Chromatography Optimize_Stoich->Column_Chromatography Column_Chromatography->Proceed After Isolation

Caption: Troubleshooting workflow for the nitration of 6-bromo-1H-indazole.

References

Troubleshooting incomplete conversion in the synthesis of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 6-Bromo-4-nitro-1H-indazole. The following resources provide guidance on overcoming common challenges, particularly incomplete reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete conversion in the nitration of 6-bromo-1H-indazole?

A1: The most frequent cause of incomplete conversion is suboptimal reaction temperature.[1] The nitration of the indazole ring is highly exothermic, and failure to maintain a low temperature (typically 0-10°C) can lead to the formation of undesired side products and decomposition of the starting material.[1][2]

Q2: How can I monitor the progress of the reaction to determine its completion?

A2: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC). By comparing the TLC spots of the reaction mixture with the starting material (6-bromo-1H-indazole), you can determine when the starting material has been fully consumed.[2] This prevents premature workup or unnecessarily long reaction times that could lead to byproduct formation.[1]

Q3: Can the quality of the reagents affect the reaction outcome?

A3: Yes, the quality of reagents is critical. The presence of moisture in the reaction mixture can deactivate the nitrating species, which is the nitronium ion (NO₂⁺) generated from the nitric and sulfuric acid mixture.[1][3] It is essential to use anhydrous reagents and dry glassware to ensure the reaction proceeds efficiently.[1] Impurities in the starting 6-bromo-1H-indazole can also interfere with the reaction.[1]

Q4: What are the potential side products in this synthesis, and how can their formation be minimized?

A4: A potential side product is the formation of dinitro-isomers.[1] Harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, can promote further nitration of the product.[1][4] To minimize the formation of these byproducts, it is crucial to carefully control the stoichiometry of the nitrating agent and maintain the recommended reaction temperature.[1]

Q5: My final product is a dark oil instead of the expected solid. What could be the reason?

A5: The formation of a dark, oily substance often indicates the presence of significant impurities and decomposition products.[1] This can be caused by excessive temperatures during the reaction, allowing the reaction to proceed for too long, or impurities in the starting materials.[1] In such cases, purification by column chromatography may be necessary, or the reaction may need to be repeated with stricter control over the experimental parameters.[1]

Troubleshooting Guide for Incomplete Conversion

This guide provides a systematic approach to identifying and resolving issues related to the incomplete synthesis of this compound.

Problem Potential Cause Recommended Action
Low or No Product Yield Inadequate Temperature Control: The reaction temperature may have exceeded the optimal range of 0-10°C, leading to side reactions or decomposition.[1][2]Ensure the reaction flask is adequately submerged in an ice-salt bath. Add the nitrating mixture dropwise to control the exothermic reaction.[2]
Moisture Contamination: Water in the reaction can deactivate the nitrating agent.[1]Use anhydrous grade sulfuric and nitric acids. Ensure all glassware is thoroughly dried before use.
Inefficient Stirring: Poor mixing can result in localized high concentrations of reagents and "hot spots," leading to uneven reaction and byproduct formation.[1]Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogeneous.
Starting Material Remains After Extended Reaction Time Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may be too low.Re-evaluate the stoichiometry of your reagents. A pre-cooled mixture of concentrated nitric acid and sulfuric acid is typically used.[2]
Deactivated Nitrating Agent: The nitrating mixture was not fresh or was compromised by moisture.Prepare the nitrating mixture immediately before use and keep it cold.
Multiple Spots on TLC, Indicating a Mixture of Products Formation of Isomers/Byproducts: The reaction conditions may have been too harsh, leading to the formation of dinitro compounds or other isomers.[1][4]Strictly adhere to the recommended temperature range. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed.[1]
Impure Starting Material: The presence of impurities in the 6-bromo-1H-indazole can lead to multiple products.Confirm the purity of the starting material using analytical techniques like NMR or HPLC before starting the synthesis.

Experimental Protocol: Synthesis of this compound via Nitration

This protocol is a general procedure for the regioselective nitration of 6-bromo-1H-indazole.[2]

Materials:

  • 6-bromo-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath. Stir until completely dissolved.[2]

  • Cooling: Cool the mixture to 0-5°C.[2]

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise to the reaction flask. Maintain the internal temperature below 10°C throughout the addition.[2]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.[2]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-water mixture (100 mL) with vigorous stirring.[2][5]

  • Extraction: Extract the resulting aqueous mixture with ethyl acetate (3 x 100 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization.[2]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Incomplete Conversion of This compound check_temp Was reaction temperature maintained at 0-10°C? start->check_temp check_reagents Were anhydrous reagents and dry glassware used? check_temp->check_reagents Yes temp_issue High temp likely caused side reactions/decomposition. check_temp->temp_issue No check_stirring Was stirring vigorous and constant? check_reagents->check_stirring Yes reagent_issue Moisture may have deactivated nitrating agent. check_reagents->reagent_issue No check_tlc Was reaction monitored by TLC until SM consumed? check_stirring->check_tlc Yes stirring_issue Poor mixing led to 'hot spots' and byproducts. check_stirring->stirring_issue No time_issue Premature workup or prolonged reaction time. check_tlc->time_issue No success Review purification steps for product loss. check_tlc->success Yes solution_temp Action: Improve cooling, add nitrating mix slowly. temp_issue->solution_temp solution_reagents Action: Use anhydrous reagents and oven-dried glassware. reagent_issue->solution_reagents solution_stirring Action: Use appropriate stir bar and ensure efficient mixing. stirring_issue->solution_stirring solution_time Action: Stop reaction based on TLC analysis. time_issue->solution_time

Caption: Troubleshooting logic for incomplete conversion.

References

Optimizing temperature and reaction time for 6-Bromo-4-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-4-nitro-1H-indazole Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, with a specific focus on temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 6-bromo-1H-indazole?

A1: The nitration reaction requires careful temperature control. The initial addition of the nitrating mixture (concentrated nitric acid and sulfuric acid) should be performed at a low temperature, typically between 0-5°C.[1] It is crucial to maintain the internal temperature below 10°C during this exothermic addition to prevent the formation of unwanted byproducts.[1] After the addition is complete, the reaction is typically allowed to proceed at room temperature.[1]

Q2: How critical is the initial cooling step before adding the nitrating agent?

A2: The initial cooling step is critical for controlling the regioselectivity of the nitration and minimizing side product formation.[1] Adding the nitrating mixture at a low temperature (0-5°C) helps to manage the exothermic nature of the reaction and prevent over-nitration or degradation of the starting material.

Q3: What is the recommended reaction time for the synthesis?

A3: After the dropwise addition of the nitrating mixture at low temperature, the reaction mixture should be stirred at room temperature for 2 to 4 hours.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] This allows you to check for the consumption of the starting material (6-bromo-1H-indazole) and the formation of the desired product. If starting material is still present after the recommended time, the reaction period may need to be extended.[2]

Q5: What are the consequences of deviating from the recommended temperature and time?

A5: Deviating from the optimal conditions can lead to several issues. Excessively high temperatures can increase the rate of side reactions, leading to the formation of undesired isomers and a lower yield of the final product.[2] Insufficient reaction time can result in an incomplete reaction, leaving unreacted starting material.[2] Conversely, an unnecessarily long reaction time could lead to product degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction closely with TLC. If starting material persists after 4 hours, consider extending the reaction time, stirring for an additional 1-2 hours at room temperature.[2]
Suboptimal Temperature Control: The temperature during the addition of the nitrating agent may have exceeded 10°C, leading to degradation or side reactions.Ensure the reaction flask is adequately submerged in an ice bath. Add the pre-cooled nitrating mixture very slowly (dropwise) to maintain the internal temperature between 0-5°C.[1]
Product Lost During Workup: The product may not have fully precipitated or was lost during filtration/washing.After the reaction, ensure the mixture is poured onto a sufficient amount of crushed ice to cause complete precipitation.[1] Wash the collected solid precipitate thoroughly with water until the filtrate is neutral to remove any remaining acid.[1]
Formation of Multiple Products / Impurities Side Reactions Due to High Temperature: Elevated temperatures can promote the formation of undesired regioisomers or other byproducts.Strictly adhere to the low-temperature conditions (0-5°C) during the addition of the nitrating agent.[1] Low temperatures are known to help minimize side product formation.
Impure Starting Material: The presence of impurities in the starting 6-bromo-1H-indazole can lead to side reactions.Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, melting point) before beginning the synthesis.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the nitration of 6-bromo-1H-indazole.

ParameterRecommended ConditionNotes
Dissolution Temperature Ice bathThe 6-bromo-1H-indazole should be dissolved in concentrated sulfuric acid in a flask placed in an ice bath.[1]
Nitrating Agent Addition Temp. 0-5°CThe pre-cooled nitrating mixture should be added dropwise, keeping the internal reaction temperature below 10°C.[1]
Post-Addition Reaction Temp. Room TemperatureAfter the addition is complete, the ice bath is removed, and the mixture is stirred at ambient temperature.[1]
Reaction Time 2-4 hoursThe reaction should be stirred at room temperature for this duration, with progress monitored by TLC.[1]

Experimental Protocol

This protocol details the regioselective nitration of 6-bromo-1H-indazole to form this compound.[1]

Materials:

  • 6-bromo-1H-indazole (1.97 g, 10 mmol)

  • Concentrated sulfuric acid (10 mL)

  • Concentrated nitric acid (1.5 mL)

  • Crushed ice

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to 10 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved.

  • Cooling: Cool the resulting mixture to 0-5°C.

  • Addition of Nitrating Mixture: In a separate container, prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). Add this nitrating mixture dropwise to the dissolved indazole solution, ensuring the internal temperature is maintained below 10°C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress via TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. This will cause the this compound product to precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate becomes neutral. Dry the final product under a vacuum.

Mandatory Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_end Final Product start_mat 6-bromo-1H-indazole + H₂SO₄ dissolution Dissolve in H₂SO₄ in Ice Bath start_mat->dissolution cooling Cool to 0-5°C dissolution->cooling addition Add HNO₃/H₂SO₄ (Keep < 10°C) cooling->addition stirring Stir at Room Temp (2-4 hours) addition->stirring precipitation Pour onto Crushed Ice stirring->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water filtration->washing end_product This compound washing->end_product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Suboptimal Temp? start->cause2 cause3 Product Lost? start->cause3 solution1 Monitor by TLC Extend Reaction Time cause1->solution1 solution2 Maintain 0-5°C During Addition cause2->solution2 solution3 Ensure Full Precipitation on Ice cause3->solution3

Caption: Troubleshooting workflow for low yield in the nitration reaction.

References

Technical Support Center: Purification of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the purification of 6-Bromo-4-nitro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two main techniques for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and isomers.[1] Recrystallization is an excellent alternative, particularly for solid products, and can be used to achieve high purity levels.[2]

Q2: What are the common impurities encountered during the purification process?

A2: Impurities can arise from unreacted starting materials, reagents, and the formation of side-products. A significant challenge is the potential formation of regioisomers during the nitration of 6-bromo-1H-indazole, which can be difficult to separate.[3]

Q3: What level of purity is achievable with standard purification methods?

A3: With careful application of column chromatography followed by recrystallization, it is feasible to obtain this compound with a purity of 98% or higher.[1]

Q4: My compound is a solid, but it purifies poorly by column chromatography. What should I do?

A4: When column chromatography provides poor separation, recrystallization is a highly effective alternative for purifying solid compounds like this compound.[2] Success depends on finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold.[2]

Q5: How can I determine the best solvent for recrystallization?

A5: The ideal solvent for recrystallization will dissolve the compound completely when hot but sparingly when cold. It is recommended to test a range of solvents, such as ethanol, ethyl acetate, or heptane, to identify the optimal one for your specific product.[2]

Troubleshooting Guides

Column Chromatography

Poor separation of the product from impurities is a common issue in column chromatography. The following table outlines potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities 1. Inappropriate solvent system (eluent).[1] 2. Incorrect stationary phase. 3. Overloading the column with crude product.[1]1. Optimize the eluent: Use Thin-Layer Chromatography (TLC) to screen various solvent mixtures (e.g., gradients of ethyl acetate in heptane or dichloromethane in methanol) to achieve better separation.[1][2] 2. Select the appropriate stationary phase: While silica gel is standard, consider alternatives like alumina or a reverse-phase C18 column if separation remains poor.[1] 3. Reduce the load: Decrease the amount of crude material applied to the column to prevent band broadening.[1]
Co-elution of Impurities Isomers or byproducts with similar polarity to the desired product.1. Adjust the solvent gradient: Employ a shallower gradient during elution to improve resolution. 2. Consider a different chromatographic technique: If co-elution persists, preparative High-Performance Liquid Chromatography (HPLC) may offer superior separation.[1]
Recrystallization

Recrystallization is a powerful purification technique, but it can present its own set of challenges.

Issue Potential Cause(s) Troubleshooting Steps
No Crystal Formation Upon Cooling 1. The solution is too dilute.[1] 2. The chosen solvent is too effective at all temperatures.[1]1. Concentrate the solution: Gently evaporate some of the solvent to increase the solute concentration.[1] 2. Induce crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[1] 3. Use an anti-solvent: Slowly add a solvent in which the compound is insoluble until the solution turns cloudy.[1]
Oily Precipitate Forms Instead of Crystals 1. The compound's melting point is lower than the solvent's boiling point.[1] 2. The compound is significantly impure.1. Change the solvent: Select a solvent or solvent mixture with a lower boiling point.[1] 2. Pre-purify the material: If the crude product is highly impure, perform an initial purification step, such as column chromatography, before recrystallization.[4]
Low Recovery of Purified Product 1. Too much solvent was used during dissolution.[1] 2. The compound has significant solubility in the cold solvent.[1] 3. Premature crystallization occurred during hot filtration.[1]1. Use minimal solvent: Add just enough hot solvent to fully dissolve the compound.[1] 2. Maximize precipitation: Cool the solution thoroughly in an ice bath to minimize the amount of product remaining in the mother liquor.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation (Rf value of the product around 0.2-0.4). Common systems include ethyl acetate/heptane and dichloromethane/methanol gradients.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring an even and crack-free packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the selected solvent system. If a gradient is used, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Single-Solvent Recrystallization

This method is suitable when a single solvent with a steep solubility-temperature curve is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).[5]

  • Heating: Gently heat the mixture with stirring until the solvent boils. Add small portions of hot solvent until the compound is completely dissolved.[4]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals.[4]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

G cluster_0 Purification Troubleshooting cluster_1 Chromatography Issues cluster_2 Recrystallization Issues start Purification Issue Identified method Select Purification Method start->method chrom Column Chromatography method->chrom Liquid or Oil recryst Recrystallization method->recryst Solid poor_sep Poor Separation? chrom->poor_sep no_crystals No Crystals Formed? recryst->no_crystals optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent Yes chrom_success Pure Product poor_sep->chrom_success No reduce_load Reduce Column Load optimize_eluent->reduce_load reduce_load->chrom_success induce Concentrate / Induce (Scratch, Seed, Anti-solvent) no_crystals->induce Yes oiling_out Oiling Out? no_crystals->oiling_out No recryst_success Pure Crystals induce->recryst_success change_solvent Change Solvent System oiling_out->change_solvent Yes oiling_out->recryst_success No change_solvent->recryst_success

Caption: Logical workflow for troubleshooting purification issues.

G start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, to remove insolubles) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Purification of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 6-Bromo-4-nitro-1H-indazole, addressing common issues encountered by researchers, scientists, and drug development professionals during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of crude this compound?

A1: Impurities typically originate from the synthetic route, which is often the nitration of 6-bromo-1H-indazole. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 6-bromo-1H-indazole that did not undergo nitration.

  • Isomeric Byproducts: The nitration of 6-bromo-1H-indazole can yield other isomers, such as 6-Bromo-5-nitro-1H-indazole or 6-Bromo-7-nitro-1H-indazole, due to competing directing effects on the aromatic ring.[1]

  • Over-nitrated Products: Although less common under controlled conditions, di-nitro-bromo-indazole species could potentially form.

  • Residual Reagents and Solvents: Trace amounts of sulfuric acid, nitric acid, and solvents used during the reaction and workup (e.g., ethyl acetate) may be present.[2]

  • Degradation Products: The compound may degrade if exposed to harsh conditions, light, or moisture over time.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[3] Recrystallization is often preferred for its scalability and efficiency if a suitable solvent is found.[4] Column chromatography provides excellent separation for complex mixtures or when impurities have similar solubility profiles to the product.[5]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the impurity profile and the desired scale.

  • Choose Recrystallization when: The crude product is a solid and the main impurities have different solubility characteristics from the desired compound.[6] It is generally faster and more economical for larger quantities.

  • Choose Column Chromatography when: You have a complex mixture with multiple impurities, including isomers that are difficult to separate by other means. It is also ideal when impurities have solubilities very similar to the product. Thin-Layer Chromatography (TLC) should be used first to confirm that separation is possible.[5]

Q4: What level of purity can be achieved with these methods?

A4: With careful execution of either column chromatography or recrystallization, it is feasible to achieve a purity of 98% or higher.[3] For particularly challenging separations, a combination of methods (e.g., initial purification by column chromatography followed by a final recrystallization) can be employed to reach very high purity levels.

Purification Strategy Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

G start Crude this compound tlc Run Analytical TLC start->tlc decision Are spots well-separated? tlc->decision column Purify by Column Chromatography decision->column No / Poor Separation recrystallization Attempt Recrystallization decision->recrystallization Yes / Baseline Impurity end_product Pure Product (>98%) column->end_product solvent_screen Screen for Solvents recrystallization->solvent_screen decision2 Good solvent found? solvent_screen->decision2 decision2->column No decision2->end_product Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used, resulting in an unsaturated solution.- The compound is very pure and lacks nucleation sites.- Boil off some solvent to concentrate the solution and re-cool.[4]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]- Add a "seed" crystal of the pure compound, if available.[4]
Compound "oils out" instead of crystallizing - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- The sample contains a significant amount of impurities.- Reheat the solution to re-dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[4]- Use a lower-boiling point solvent or a binary solvent system.- Consider a preliminary purification by column chromatography to remove the bulk of impurities.[4]
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during a hot filtration step.- Reduce the initial amount of solvent used. After filtering the crystals, concentrate the mother liquor and cool again to recover a second crop.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[4]- Ensure the funnel and receiving flask are pre-heated before performing a hot filtration.
Product is still impure after recrystallization - The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both have similar solubilities).- The solution cooled too rapidly, trapping impurities within the crystal lattice.- Perform a new solvent screen to find a more suitable solvent or solvent pair.[4]- Ensure the solution cools slowly and without disturbance to promote the formation of pure, well-defined crystals.[4]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities - The eluent (solvent system) is not optimized.- The column was overloaded with the crude sample.- The column was packed improperly, leading to channeling.- Use TLC to test various solvent systems to find one that gives good separation and a product Rf value between 0.2 and 0.4.[5]- Use a larger column or load less material. A general rule is to load 1g of crude material per 20-50g of silica gel.- Repack the column carefully, ensuring the silica gel bed is level and free of air bubbles or cracks.[7]
Product is not eluting from the column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[5]
Product elutes too quickly (with the solvent front) - The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[5]
Streaky or distorted bands - The crude sample is not very soluble in the eluent, causing it to precipitate at the top of the column.- The column was loaded with too much volume of sample solution.- The presence of highly acidic or basic impurities.- Adsorb the crude product onto a small amount of silica gel ("dry loading") instead of dissolving it in a solvent.[5]- Dissolve the sample in the absolute minimum amount of solvent for loading.- Consider pre-treating the crude material with a mild base wash (like aqueous sodium bicarbonate solution) during workup to remove residual acids.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying the compound using a single solvent. Ethanol or an ethanol/water mixture is often a good starting point for indazole derivatives.[1][4]

1. Solvent Screening (Small Scale):

  • Place ~20 mg of crude material into a small test tube.

  • Add a potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good solvent will show low solubility at room temperature.[4]

  • If the solid is sparingly soluble, gently heat the test tube. Continue adding the solvent in small portions until the solid dissolves completely at the elevated temperature.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good crop of crystals upon cooling.[4]

2. Recrystallization Workflow:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation dissolve 1. Place crude solid in flask add_solvent 2. Add minimal hot solvent until dissolved dissolve->add_solvent cool_rt 3. Cool slowly to room temperature add_solvent->cool_rt cool_ice 4. Place in ice bath to maximize yield cool_rt->cool_ice filtrate 5. Collect crystals via vacuum filtration cool_ice->filtrate wash 6. Wash with minimal ice-cold solvent filtrate->wash dry 7. Dry crystals under vacuum wash->dry end_product end_product dry->end_product Pure Product

Caption: Experimental workflow for single-solvent recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol uses silica gel as the stationary phase. The mobile phase must be determined by analytical TLC first.

1. TLC Method Development:

  • Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes).

  • Visualize the spots under UV light.

  • The ideal solvent system will show good separation between the product spot and impurities, with the product spot having an Rf (retention factor) of approximately 0.2-0.4.[5]

2. Column Chromatography Workflow:

G pack 1. Pack column with silica gel slurry load 2. Load sample (dry or minimal solvent) pack->load elute 3. Elute with optimized solvent system load->elute collect 4. Collect fractions elute->collect analyze 5. Analyze fractions by TLC collect->analyze pool 6. Combine pure fractions analyze->pool evaporate 7. Evaporate solvent under reduced pressure pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for flash column chromatography.

3. Detailed Column Procedure:

  • Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing: Fill the column with the chosen eluent. Slowly pour a slurry of silica gel in the eluent into the column, tapping the side gently to ensure even packing without air bubbles. Drain the excess solvent until the level is just above the silica surface.[3]

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.[5]

  • Elution: Carefully add the eluent and apply pressure (flash chromatography) to begin moving the solvent through the column. Maintain a constant flow rate.

  • Collection & Analysis: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.[3]

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[5]

References

Best practices for handling and storing 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-4-nitro-1H-indazole

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant and can cause skin, eye, and respiratory irritation.[1] It may be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive approach to PPE is required. This includes tight-sealing safety goggles, chemical-resistant gloves, a lab coat or coveralls, and a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[1] Always ensure that an eyewash station and safety shower are readily accessible.[1][2]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] It is important to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. If skin irritation persists, call a physician.[2][4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[2][4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[2]

Q5: How should I dispose of waste containing this compound?

A5: All waste, both solid and liquid, should be collected in designated, sealed, and clearly labeled "Halogenated Organic Waste" containers.[1] Disposal must be handled by a licensed professional waste disposal service, with incineration in a chemical waste incinerator being the preferred method.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly during its synthesis or use in subsequent reactions.

Issue 1: Incomplete Nitration Reaction (Synthesis of this compound)

  • Symptom: TLC analysis shows a significant amount of starting material (6-Bromo-1H-indazole) remaining after the recommended reaction time.

  • Possible Cause 1: Reaction temperature was not maintained correctly. The addition of the nitrating mixture is exothermic and requires careful temperature control.

  • Solution 1: Ensure the reaction flask is kept in an ice bath and the internal temperature is maintained below 10°C during the dropwise addition of the nitric acid/sulfuric acid mixture.[5]

  • Possible Cause 2: Insufficient reaction time.

  • Solution 2: Allow the reaction to stir at room temperature for a longer duration (e.g., extend from 2-4 hours up to 6 hours), monitoring progress by TLC every hour after the initial 2 hours.[5]

Issue 2: Low Yield of Precipitated Product

  • Symptom: After pouring the reaction mixture onto crushed ice, the amount of solid precipitate collected is lower than expected.

  • Possible Cause: The product has some solubility in the acidic aqueous mixture.

  • Solution: Ensure the reaction mixture is poured onto a sufficient volume of crushed ice to cause rapid precipitation. After filtration, consider extracting the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.

Issue 3: Product Purity Issues After Synthesis

  • Symptom: NMR or other analytical methods show impurities in the final product after filtration and drying.

  • Possible Cause: Inadequate washing of the precipitated solid.

  • Solution: Wash the filtered solid thoroughly with cold water until the filtrate is neutral (check with pH paper). This ensures the removal of residual acids and other water-soluble impurities.[5] If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄BrN₃O₂[6]
Molecular Weight242.03 g/mol [6]
AppearancePowder, Solid[7]
ColorLight yellow to brown[8]
Grade StandardReagent Grade, Technical Grade[7]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationReference
Eye/Face Protection Safety GogglesTight-sealing, conforming to OSHA 29 CFR 1910.133 or EN166.[1]
Hand Protection Chemical-resistant glovesAppropriate material based on solvent and breakthrough time.[1]
Body Protection Protective ClothingLaboratory coat or chemically impervious coveralls.[1]
Respiratory Protection RespiratorNIOSH/MSHA or EN 149 approved respirator (if dust is generated).[1]

Experimental Protocols

Protocol: Synthesis of this compound via Nitration [5]

This protocol details the regioselective nitration of 6-bromo-1H-indazole.

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to 10 mL of concentrated sulfuric acid. Stir until fully dissolved.

  • Cooling: Cool the resulting mixture to a temperature between 0-5°C.

  • Addition of Nitrating Mixture: Prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate via vacuum filtration. Wash the solid thoroughly with water until the filtrate becomes neutral. Dry the final product under a vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Dissolution & Cooling cluster_step2 Step 2: Nitration cluster_step3 Step 3: Isolation start 6-Bromo-1H-indazole h2so4 Add conc. H₂SO₄ start->h2so4 cool Cool to 0-5°C h2so4->cool nitrating_mix Add pre-cooled HNO₃/H₂SO₄ mix (<10°C) cool->nitrating_mix react Stir at RT for 2-4 hrs (Monitor by TLC) nitrating_mix->react precipitate Pour onto crushed ice react->precipitate filter_wash Vacuum filter & wash with H₂O until neutral precipitate->filter_wash dry Dry under vacuum filter_wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Incomplete Reaction (Starting material remains) cause1 Improper Temperature Control (>10°C) issue->cause1 cause2 Insufficient Reaction Time issue->cause2 solution1 Maintain temp <10°C during addition cause1->solution1 solution2 Extend stir time; Continue monitoring by TLC cause2->solution2

Caption: Troubleshooting logic for an incomplete nitration reaction.

References

Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in the chemical modification of indazoles. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indazole N-alkylation is resulting in a mixture of N1 and N2 isomers. What are the primary factors influencing the regioselectivity?

A1: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products.[1][2] The key parameters that can be modulated to favor one regioisomer over the other include:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2] Conversely, electron-withdrawing groups (EWGs), particularly at the C7-position (e.g., -NO₂ or -CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity.[2][3]

  • Choice of Base and Solvent: The combination of the base and solvent system is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to be highly effective for achieving N1-selectivity.[1][2] The polarity of the solvent and the nature of the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms of the indazole ring.[2]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Conditions that allow for thermodynamic equilibration often favor the N1-alkylated product.[3]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome of the reaction.[3]

Q2: I am aiming for N1-alkylation, but the yield of the N2 isomer is significant. How can I improve the selectivity for the N1 product?

A2: To enhance the selectivity for the N1-substituted indazole, you should consider conditions that favor the thermodynamically more stable product. Here are some troubleshooting steps:

  • Employ a Strong, Non-nucleophilic Base in an Aprotic Solvent: The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents.[1]

  • Introduce a Bulky Substituent at the C3-Position: If your synthetic route allows, installing a sterically demanding group at the C3-position can effectively block the N2-position, thereby directing alkylation to N1.[1]

  • Consider Thermodynamic Equilibration: N1-substituted products are often the thermodynamically more stable isomer.[3] Employing conditions that allow the reaction to reach thermodynamic equilibrium, such as elevated temperatures or longer reaction times with appropriate base/solvent systems, can favor the N1 product.[4]

Q3: My goal is to synthesize the N2-substituted indazole, but the N1 isomer is the major product. What strategies can I use to favor N2-functionalization?

A3: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.[1] Consider the following approaches:

  • Utilize an Electron-Withdrawing Group at C7: The presence of an electron-withdrawing group, such as a nitro (-NO₂) or a methyl ester (-CO₂Me), at the C7 position strongly directs alkylation to the N2 position, often with high selectivity (≥ 96%).[2][3]

  • Employ Acidic Conditions: The use of a catalytic amount of a strong acid like triflic acid (TfOH) with diazo compounds as alkylating agents has been shown to afford N2-alkylated products in good to excellent yields with high regioselectivity.[5]

  • Consider the Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles.[6][7] This reaction typically proceeds under mild conditions and can be highly selective for the N2-position.

Comparative Data for Regioselective Indazole Alkylation

The following tables summarize quantitative data for different methods to achieve regioselective N1 and N2 alkylation of indazoles.

Table 1: Conditions for Preferential N1-Alkylation

Indazole SubstituentAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
3-Iodo-6-methyl-4-nitroAlkyl BromideNaHTHFRT to 50>99:1High[1]
3-CarboxymethylAlkyl HalideNaHTHFRT>99:1N/A[1]
3-tert-ButylAlkyl HalideNaHTHFRT>99:1N/A[1]
3-CarboxamideAlkyl HalideNaHTHFRT>99:1N/A[1]
5-Bromo-3-carboxylateVarious AlcoholsCs₂CO₃1,4-dioxane90>99:1>90[6][8]

Table 2: Conditions for Preferential N2-Alkylation

Indazole SubstituentAlkylating AgentCatalyst/ReagentSolventTemp (°C)N2:N1 RatioYield (%)Reference
VariousDiazo CompoundsTfOH (catalytic)N/AN/Aup to 100:0Good to Excellent[5]
7-NO₂Alkyl HalideN/AN/AN/A≥ 96:4High[3]
7-CO₂MeAlkyl HalideN/AN/AN/A≥ 96:4High[3]
5-Bromo-3-carboxylateVarious AlcoholsDIAD, PPh₃THF0 to RT>1:99>90[6][7]

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

This protocol is adapted from methodologies known to favor N1-alkylation.[1][2]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is based on the Mitsunobu reaction, which is effective for N2-alkylation.[6][7]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the N2-alkylated indazole.

Visual Guides

G cluster_start Starting Point: Poor Regioselectivity cluster_n1 Pathway to N1-Selectivity cluster_n2 Pathway to N2-Selectivity start Mixture of N1 and N2 Isomers n1_goal Desired Product: N1-Substituted Indazole start->n1_goal Aiming for N1 n2_goal Desired Product: N2-Substituted Indazole start->n2_goal Aiming for N2 n1_cond1 Use NaH in THF n1_goal->n1_cond1 n1_cond2 Introduce bulky C3 substituent n1_goal->n1_cond2 n1_cond3 Thermodynamic Control n1_goal->n1_cond3 n2_cond1 Use C7 EWG (e.g., -NO2) n2_goal->n2_cond1 n2_cond2 Acidic conditions (e.g., TfOH cat.) n2_goal->n2_cond2 n2_cond3 Consider Mitsunobu reaction n2_goal->n2_cond3

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G cluster_factors Influencing Factors cluster_outcome Regiochemical Outcome F1 Substituents (Steric & Electronic) O1 N1-Alkylation (Thermodynamic Product) F1->O1 Bulky C3 group O2 N2-Alkylation (Kinetic Product) F1->O2 EWG at C7 F2 Base & Solvent F2->O1 NaH / THF F2->O2 Acidic Conditions F3 Temperature F3->O1 Equilibration F4 Electrophile F4->O2 e.g., Diazo compounds

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

G start Start: Substituted 1H-Indazole step1 Add NaH in anhydrous THF at 0 °C start->step1 step2 Stir at RT for 30 min (Deprotonation) step1->step2 step3 Add Alkyl Halide step2->step3 step4 Stir at RT or 50 °C (Alkylation) step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end Product: N1-Alkylated Indazole step6->end

Caption: Experimental workflow for N1-selective alkylation.

References

Optimizing column chromatography conditions for 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the purification of 6-Bromo-4-nitro-1H-indazole via column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common stationary phase for purifying this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and related derivatives due to its effectiveness in separating compounds of varying polarities.[1] For particularly difficult separations, alumina or reverse-phase C18 columns could be considered.[1]

Q2: How do I select an appropriate eluent (solvent system)?

A2: The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin-Layer Chromatography (TLC) plate.[2] Start by screening solvent mixtures, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1] For this compound, a gradient of hexane/ethyl acetate is a common starting point.[3]

Q3: My product is showing significant peak tailing or streaking on the column. What causes this and how can I fix it?

A3: Peak tailing for indazole derivatives is often caused by the interaction of the compound's amine-like character with the acidic silanol groups on the silica gel surface.[4] This can be mitigated by adding a basic modifier to your eluent system, such as 0.1-1% triethylamine or ammonia in methanol, to neutralize the acidic sites.[1][4] Other causes can include poor solubility in the eluent or an improperly packed column.[1]

Q4: The separation between my desired product and an impurity is very poor. What are my options?

A4: If you are experiencing poor separation, first try optimizing the eluent system with different solvent ratios or by introducing a third solvent to create a ternary system.[5] If optimizing the mobile phase is unsuccessful, ensure you have not overloaded the column with crude product.[1] As a last resort, switching to a different stationary phase like alumina may provide the selectivity needed for the separation.[1]

Q5: My purified product yield is very low. What are the potential causes?

A5: Low recovery can result from several factors. The compound may have some solubility in the colder eluent fractions, leading to loss.[1] Ensure that you are collecting a sufficient number of fractions and carefully monitoring them by TLC to pool all product-containing fractions. Additionally, irreversible adsorption of the product onto the silica gel can occur, although this is less common.

Data Presentation

Table 1: Eluent System Optimization via TLC

This table provides illustrative data on how eluent composition affects the retention factor (Rf) on a silica gel TLC plate, which is critical for developing an effective column chromatography method.[2]

Hexane:Ethyl Acetate RatioApproximate Rf ValueObservation
9:10.50Compound elutes too quickly, risking co-elution with non-polar impurities.[2]
8:2 0.35 Optimal for good separation on the column. [2]
7:30.20Elution is slow, which may lead to broader peaks and excessive solvent usage.[2]
6:40.10Compound is too retained on the stationary phase.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol details the purification of crude this compound using silica gel flash column chromatography.

1. Method Development with TLC:

  • Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.[2]

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.[2]

2. Sample Preparation (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[2]

  • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[2] This technique generally provides better resolution than loading the sample as a solution.

3. Column Packing and Equilibration:

  • Select an appropriately sized silica gel column for the amount of crude material.

  • Pack the column using the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Equilibrate the column by passing several column volumes of the initial eluent through it until the packing is stable.

4. Elution and Fraction Collection:

  • Carefully add the dry-loaded sample to the top of the column.

  • Begin the elution with the low-polarity mobile phase.

  • Gradually increase the polarity of the eluent as the run progresses (e.g., from 10% to 40% ethyl acetate in hexane).

  • Collect fractions systematically and monitor the elution of the product using TLC.[1]

5. Isolation of Pure Product:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude 6-Bromo-4-nitro- 1H-indazole dissolve Dissolve in minimal volatile solvent crude->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to free- flowing powder (Dry Loading) add_silica->evaporate load Load Sample evaporate->load pack_col Pack & Equilibrate Silica Column pack_col->load elute Elute with Gradient (Hexane:EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Under Reduced Pressure pool->concentrate pure Pure Product concentrate->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_poor_sep Poor Separation cluster_tailing Peak Tailing / Streaking start Problem Encountered q_solvent Is Rf ~0.2-0.3 on TLC? start->q_solvent Poor Separation q_modifier Is Eluent Modified? start->q_modifier Tailing/Streaking a_solvent_no Optimize Eluent: - Adjust Polarity - Try Ternary System q_solvent->a_solvent_no No a_solvent_yes Is Column Overloaded? q_solvent->a_solvent_yes Yes q_overload Yes a_solvent_yes->q_overload a_overload Reduce Sample Load q_overload->a_overload Yes a_overload_no Consider Alternative Stationary Phase (e.g., Alumina) q_overload->a_overload_no No a_modifier_no Add 0.1-1% Triethylamine to Eluent q_modifier->a_modifier_no No a_modifier_yes Check Column Packing & Sample Solubility q_modifier->a_modifier_yes Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Validation & Comparative

Analytical methods for confirming the structure of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Methods for the Structural Confirmation of 6-Bromo-4-nitro-1H-indazole

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development process. This guide provides a comparative overview of the primary analytical methods used to confirm the structure of this compound, a key intermediate in medicinal chemistry. The guide includes expected data, detailed experimental protocols, and a logical workflow to aid in the structural elucidation of this and similar molecules.

Data Presentation: A Comparative Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusPredicted Chemical Shift (δ) ppmExpected MultiplicityAssignment Notes
¹H NMR~8.5 - 9.0SingletH-5
~8.0 - 8.5SingletH-7
~7.8 - 8.2SingletH-3
> 13.0Broad SingletN-H
¹³C NMR~140-145SingletC-7a
~135-140SingletC-4 (bearing NO₂)
~125-130SingletC-5
~120-125SingletC-3
~115-120SingletC-6 (bearing Br)
~110-115SingletC-7
~105-110SingletC-3a

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The presence of the electron-withdrawing nitro group at the C-4 position is expected to cause a downfield shift of the neighboring protons and carbons compared to 6-Bromo-1H-indazole.

Table 2: Mass Spectrometry (MS) Data

TechniqueIonization ModeExpected m/zInterpretation
ESI-MSPositive[M+H]⁺: 241.9/243.9Molecular ion peak with a characteristic ~1:1 isotopic pattern for one bromine atom.
Negative[M-H]⁻: 240.9/242.9Deprotonated molecular ion peak with the characteristic bromine isotopic pattern.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200-3400Medium, BroadN-H stretch
1520-1560 & 1340-1380StrongAsymmetric and symmetric NO₂ stretch
1600-1620MediumC=C aromatic ring stretch
1450-1500MediumC=N aromatic ring stretch
800-850StrongC-H out-of-plane bend
600-700MediumC-Br stretch

Table 4: Alternative Analytical Method - High-Performance Liquid Chromatography (HPLC)

MethodTypical Mobile PhaseStationary PhaseDetectionPurpose
Reversed-Phase HPLCAcetonitrile/Water or Methanol/Water gradientC18UV-Vis (e.g., 254 nm)Purity assessment and separation from starting materials and byproducts.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2] DMSO-d₆ is often preferred for indazole derivatives to observe the exchangeable N-H proton.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

    • Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[2]

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).[2]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. The data will show the mass-to-charge ratio (m/z) of the ions.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[2]

  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.[2]

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

4. X-ray Crystallography

  • Objective: To provide unambiguous, three-dimensional structural determination.

  • Methodology: This technique requires the growth of a single, high-quality crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. While a crystal structure for the title compound is not publicly available, related structures have been determined, providing insight into molecular geometry and intermolecular interactions.[3][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.

Analytical Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic & Spectrometric Analysis cluster_definitive Definitive Structural Confirmation cluster_purity Purity Assessment cluster_conclusion Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Xray Single Crystal X-ray Crystallography Purification->Xray Crystal Growth HPLC HPLC Purification->HPLC Confirmed Structure Confirmed NMR->Confirmed Correct H/C framework MS->Confirmed Correct Molecular Weight IR->Confirmed Correct Functional Groups Xray->Confirmed Unambiguous 3D Structure HPLC->Confirmed High Purity

References

Purity Assessment of 6-Bromo-4-nitro-1H-indazole: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthetic intermediates like 6-Bromo-4-nitro-1H-indazole is paramount. This guide provides a comprehensive comparison of two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to assist in the selection and application of the most suitable technique for the purity assessment of this key heterocyclic compound.

At a Glance: HPLC vs. NMR for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are orthogonal techniques that provide different yet complementary information about the purity of a substance. HPLC excels at separating and detecting minute impurities, while quantitative NMR (qNMR) offers the ability to determine purity against a certified reference standard without the need for an identical standard of the analyte.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Purity is determined by comparing the integral of analyte signals to that of an internal standard.
Primary/Secondary Secondary method; requires a reference standard of the analyte for quantification.Primary method; allows for direct quantification against a certified internal standard.[1]
Sensitivity High; capable of detecting trace-level impurities (ng to pg).[2]Lower than HPLC; typically requires microgram to milligram quantities of sample.[1]
Resolution Excellent for separating closely related impurities and isomers.Can differentiate structural isomers but cannot physically separate mixtures.[1]
Quantification Based on peak area comparison; assumes all impurities have a similar response factor to the main compound unless otherwise determined.Based on the direct proportionality between signal intensity and the number of nuclei; provides a more accurate molar ratio.[1]
Sample Throughput High; well-suited for automated, high-throughput analysis.Moderate; sample preparation and data acquisition can be more time-consuming.
Sample Integrity Destructive analysis.Non-destructive; the sample can be recovered after analysis.

Quantitative Data Summary

For the purpose of this guide, we will use this reported HPLC purity value and theoretical applications of qNMR to illustrate a comparison.

ParameterHPLC (Illustrative)qNMR (Illustrative)
Purity Assay 98% (by area normalization)[3]>98% (by internal standard method)
Reported Data HPLC pattern consistent with the reference standard.[3]¹H-NMR (400MHz, d6-DMSO, ppm): δ 12.46 (br, 1H), 8.30 (s, 1H), 8.20 (s, 1H), 8.12 (s, 1H), 4.60 (br, 2H).[3]
Potential Impurities Starting materials (e.g., 6-bromo-1H-indazole), regioisomers (e.g., 6-bromo-7-nitro-1H-indazole), and by-products from the nitration reaction.Residual solvents, water, and any proton-containing impurities.

Experimental Protocols

The following are detailed, illustrative methodologies for the purity assessment of this compound using HPLC and NMR. These protocols are based on established methods for similar nitroaromatic and heterocyclic compounds and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Conditions:

  • System: HPLC with a UV/Vis or PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of approximately 0.5 mg/mL.

3. Data Analysis:

  • Calculate the purity of the sample by the area normalization method, assuming that all impurities have a response factor similar to the main peak. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol

This protocol describes a method for determining the absolute purity of this compound using an internal standard.

1. Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons to ensure full relaxation and accurate integration.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a suitable amount (e.g., 5-10 mg) of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.

4. Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

Workflow and Method Selection

The choice between HPLC and NMR for purity assessment depends on the specific requirements of the analysis. HPLC is often the method of choice for routine quality control due to its high throughput and sensitivity to trace impurities. NMR, particularly qNMR, is invaluable for the certification of reference materials and for obtaining an absolute purity value without the need for a specific standard of the analyte.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis cluster_result Purity Assessment Sample This compound Sample Prep_HPLC Dissolve in Diluent (e.g., ACN/Water) Sample->Prep_HPLC Prep_NMR Accurately weigh Sample & Internal Standard Dissolve in Deuterated Solvent Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR qNMR Analysis Prep_NMR->NMR Data_HPLC Chromatogram Generation Peak Integration Area % Calculation HPLC->Data_HPLC Data_NMR Spectrum Acquisition Signal Integration Purity Calculation vs. Standard NMR->Data_NMR Purity_HPLC Relative Purity (%) Data_HPLC->Purity_HPLC Purity_NMR Absolute Purity (% w/w) Data_NMR->Purity_NMR Comparison Orthogonal Method Comparison & Final Purity Assignment Purity_HPLC->Comparison Purity_NMR->Comparison

References

Comparison of different synthetic routes to 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 6-Bromo-4-nitro-1H-indazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an objective comparison of two prominent synthetic pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Routes

Two primary synthetic strategies for obtaining this compound have been identified: the nitration of 6-bromo-1H-indazole and the diazotization and cyclization of 4-bromo-2-methyl-6-nitroaniline. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and potential yields.

ParameterRoute 1: Nitration of 6-Bromo-1H-indazoleRoute 2: From 4-Bromo-2-methyl-6-nitroaniline
Starting Material 6-Bromo-1H-indazole4-Bromo-2-methyl-6-nitroaniline
Key Reagents Concentrated Sulfuric Acid, Nitric AcidAcetic Acid, Acetic Anhydride, Sodium Nitrite
Reaction Type Electrophilic Aromatic Substitution (Nitration)Diazotization and Cyclization
Reported Yield (Analogous Reactions) ~60-95%[1]Not explicitly stated for this specific transformation, but the overall pathway is viable.
Key Advantages Potentially high-yielding final step.Utilizes a commercially available substituted aniline.
Potential Challenges Requires the prior synthesis of 6-bromo-1H-indazole. Regioselectivity of nitration needs to be controlled to obtain the desired 4-nitro isomer.The diazotization and cyclization reaction may require careful temperature control.

Experimental Protocols

Route 1: Synthesis of this compound via Nitration of 6-Bromo-1H-indazole

This protocol involves the regioselective nitration of 6-bromo-1H-indazole.[2]

Step 1: Synthesis of 6-Bromo-1H-indazole

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).[2]

  • Heating: Stir the reaction mixture at 125°C for 3 hours.[2]

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.[2]

  • Quenching and Extraction: Pour the residue into an ice-water mixture (100 mL) and extract with ethyl acetate (3 x 100 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-bromo-1H-indazole.[2]

Step 2: Nitration of 6-Bromo-1H-indazole

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL) and stir until completely dissolved.[2]

  • Cooling: Cool the mixture to 0-5°C.[2]

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.[2]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[2]

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.[2]

Route 2: Synthesis of this compound from 4-Bromo-2-methyl-6-nitroaniline

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[1]

  • Reaction Setup: To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).

  • Heating: Heat the mixture to 70-100°C.[1]

  • Diazotization and Cyclization: Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture until the reaction is complete (monitored by TLC).[1]

  • Workup and Isolation: Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to obtain this compound.[1]

Synthetic Route Visualizations

Route1 cluster_step1 Step 1: Synthesis of 6-Bromo-1H-indazole cluster_step2 Step 2: Nitration start1 4-Bromo-2-fluorobenzaldehyde + Hydrazine Hydrate product1 6-Bromo-1H-indazole start1->product1 125°C, 3h start2 6-Bromo-1H-indazole product2 This compound start2->product2 HNO₃, H₂SO₄, 0-5°C to RT

Caption: Synthetic workflow for Route 1: Nitration of 6-Bromo-1H-indazole.

Route2 start 4-Bromo-2-methyl-6-nitroaniline reagents 1. Acetic Anhydride, Acetic Acid 2. Sodium Nitrite start->reagents product This compound reagents->product 70-100°C

Caption: Synthetic workflow for Route 2: From 4-Bromo-2-methyl-6-nitroaniline.

References

A Comparative Guide to 6-Bromo-4-nitro-1H-indazole and Other Halogenated Nitroindazoles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated nitroindazoles are invaluable building blocks in the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors and other therapeutic agents. The strategic placement of halogen and nitro groups on the indazole scaffold provides versatile handles for a variety of chemical transformations. This guide offers an objective comparison of 6-bromo-4-nitro-1H-indazole with other halogenated nitroindazoles, focusing on their synthesis and reactivity in key cross-coupling reactions.

Synthesis of Halogenated Nitroindazoles: A Comparative Overview

The synthesis of halogenated nitroindazoles typically involves the nitration of a corresponding halogenated indazole precursor. The regioselectivity of the nitration is a critical factor, influenced by the position of the halogen and the reaction conditions.

This compound is a key intermediate, and its synthesis is well-documented. The process generally involves the nitration of 6-bromo-1H-indazole using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and ensure regioselectivity.

While direct comparative studies under identical conditions are scarce, the available data from various sources provide insights into the synthesis of different halogenated nitroindazoles. The following table summarizes representative synthetic data. It is important to note that the yields are reported from different sources and for variously substituted indazoles, which may not allow for a direct one-to-one comparison.

Halogenated NitroindazolePrecursorNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
This compound6-Bromo-1H-indazoleHNO₃/H₂SO₄-0-52-4 hNot explicitly stated, but protocol is well-established[1]
6-Methyl-4-nitro-1H-indazole2,5-Dimethyl-3-nitroanilineNaNO₂Acetic Acid0-5-52CN107805221A
3-Iodo-6-methyl-4-nitro-1H-indazole6-Methyl-4-nitro-1H-indazoleI₂/KOHDMFRoom Temp1-3 hProtocol provided without explicit yield[2]
3-Chloro-6-nitro-1H-indazole derivatives-----Good yields (82-90%) for subsequent cycloaddition reactions[3]
5-Nitroindazole2-Amino-5-nitrotolueneNaNO₂Acetic Acid<253 days72-80[4]

Disclaimer: The yields reported in this table are from different sources and for molecules with varying substitution patterns, and therefore may not be directly comparable.

The synthesis of the chloro and iodo analogues of this compound is less commonly reported in direct comparative studies. However, general methods for halogenation and nitration of the indazole core are well-established and can be adapted for their synthesis.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the regioselective nitration of 6-bromo-1H-indazole.

Materials:

  • 6-Bromo-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid. Stir until completely dissolved.

  • Cool the mixture to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.

Reactivity in Cross-Coupling Reactions: A Comparative Analysis

Halogenated indazoles are pivotal substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation in drug discovery. The nature of the halogen atom significantly influences the reactivity of the substrate in these transformations.

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl

This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For halogenated nitroindazoles, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Based on the general reactivity trend, 6-iodo-4-nitro-1H-indazole would be expected to exhibit the highest reactivity in Suzuki-Miyaura coupling, followed by This compound , with 6-chloro-4-nitro-1H-indazole being the least reactive. This implies that reactions with the iodo-substituted indazole could potentially be carried out under milder conditions (lower temperatures, shorter reaction times, and lower catalyst loadings) compared to the bromo and chloro analogs.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds. For halogenated nitroindazoles, this reaction enables the introduction of a wide range of amine functionalities.

Similar to the Suzuki-Miyaura coupling, the reactivity in Buchwald-Hartwig amination is expected to follow the same trend: I > Br > Cl . Therefore, 6-iodo-4-nitro-1H-indazole would be the most reactive substrate, allowing for a broader scope of amine coupling partners and milder reaction conditions compared to its bromo and chloro counterparts.

The following table provides a qualitative comparison of the expected reactivity of 6-halogenated-4-nitro-1H-indazoles in cross-coupling reactions.

Halogenated NitroindazoleExpected Reactivity in Cross-CouplingNotes
6-Iodo-4-nitro-1H-indazoleHighestWeaker C-I bond facilitates faster oxidative addition. Ideal for reactions requiring mild conditions.
This compoundIntermediateOffers a good balance of reactivity and stability. Widely used in synthesis.
6-Chloro-4-nitro-1H-indazoleLowestStronger C-Cl bond requires more forcing reaction conditions (higher temperatures, more active catalysts).

Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for halogenated nitroindazoles.

General Protocol for Suzuki-Miyaura Coupling[5]

Materials:

  • Halogenated nitroindazole (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • In a reaction vessel, combine the halogenated nitroindazole, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • The crude product can be purified by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination[5][6]

Materials:

  • Halogenated nitroindazole (e.g., this compound) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the halogenated nitroindazole, amine, base, palladium pre-catalyst, and ligand.

  • Add the anhydrous solvent.

  • Heat the reaction mixture (e.g., to 80-110 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • The filtrate is then worked up and the product purified by column chromatography.

Visualizing Synthetic and Experimental Pathways

To further clarify the synthetic strategies and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_of_6_Bromo_4_nitro_1H_indazole start 6-Bromo-1H-indazole step1 Dissolve in H₂SO₄ Cool to 0-5°C start->step1 step2 Add HNO₃/H₂SO₄ dropwise Stir at RT for 2-4h step1->step2 step3 Pour onto ice Filter and wash step2->step3 end This compound step3->end

Caption: Synthetic pathway for this compound.

Suzuki_Coupling_Workflow start Combine Reactants: - Halogenated Nitroindazole - Arylboronic Acid - Base step1 Purge with Inert Gas start->step1 step2 Add Degassed Solvent and Pd Catalyst step1->step2 step3 Heat and Monitor (TLC) step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end Aryl-substituted Nitroindazole step5->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Combine Reactants under Inert Atmosphere: - Halogenated Nitroindazole - Amine - Base - Pd Pre-catalyst & Ligand step1 Add Anhydrous Solvent start->step1 step2 Heat and Monitor (TLC) step1->step2 step3 Work-up and Filtration step2->step3 step4 Purification (Column Chromatography) step3->step4 end N-Aryl Nitroindazole step4->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

A Comparative Guide to the Reduction of Nitroindazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The transformation of a nitro group to an amino group on an indazole scaffold is a critical step in the synthesis of a wide array of biologically active molecules. The resulting aminoindazoles are key intermediates in the development of pharmaceuticals, serving as building blocks for compounds with applications in oncology, virology, and more. The choice of reducing agent is paramount, as it can significantly impact reaction efficiency, yield, and functional group tolerance. This guide provides a comparative analysis of common reagents used for the reduction of the nitro group in indazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Summary of Reagents

The reduction of nitroindazoles can be achieved through various methods, each with its own set of advantages and disadvantages. The most common approaches include catalytic hydrogenation, metal-acid combinations, and the use of specific reducing agents like sodium dithionite and hydrazine hydrate.

  • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): This is a widely used and often high-yielding method. It is generally clean, with the primary byproduct being water. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, some protecting groups). The catalyst can also be sensitive to poisoning by sulfur- or halogen-containing compounds.

  • Metal and Acid (e.g., Fe/HCl, SnCl₂/HCl, Zn/HCl): These are robust and cost-effective methods. Iron in acidic medium is a classic and effective choice.[1] Stannous chloride (SnCl₂) is another common reagent, though it can sometimes lead to the formation of chlorinated byproducts, especially when used with anhydrous SnCl₂ in alcoholic solvents.[2][3] A significant drawback of these methods is the often challenging work-up to remove metal salts.

  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a mild and chemoselective alternative, particularly useful for substrates with other sensitive functional groups.[4] The reaction is typically performed in a biphasic system or in a mixture of organic solvents and water.

  • Transfer Hydrogenation (e.g., Hydrazine Hydrate with Pd/C): This method provides a convenient alternative to using gaseous hydrogen. Hydrazine hydrate, in the presence of a catalyst like Pd/C, serves as the hydrogen source. This approach has been reported to give good to excellent yields for the reduction of protected 5-nitroindazoles.[1]

Data Presentation

The following table summarizes the performance of various reagents for the reduction of nitroarenes, with specific examples for nitroindazoles where available. The data has been compiled from various sources to provide a comparative overview.

Reagent/CatalystSubstrateSolvent(s)Temperature (°C)Reaction TimeYield (%)Key Remarks
H₂/Pd-C 1N-protected 5-nitroindazoleMethanolReflux3-5 hoursGood to ExcellentA common and high-yielding method, but requires H₂ gas and may affect other reducible groups.[1]
Fe/HCl Aromatic Nitro CompoundsEthanol/Water/Acetic AcidReflux1-2 hoursup to 98%Cost-effective and high-yielding, but work-up can be cumbersome due to iron sludge.[5]
SnCl₂·2H₂O N-alkyl-5-nitroindazoleEthanolNot specifiedNot specifiedModerate to GoodCan lead to side reactions like chlorination and ethoxylation.[2]
SnCl₂·2H₂O Aromatic Nitro CompoundsEthanol302 hours39-98%Effective under ultrasonic irradiation.[5]
Na₂S₂O₄ Aromatic Nitro CompoundsAcetonitrile/Water350.5-1 hour94-98%Mild and chemoselective, good for sensitive substrates.[4]
N₂H₄·H₂O / Co(acac)₂ Aromatic Nitro Compoundsm-xylene10012 hours53-85%An alternative transfer hydrogenation system.[6]
N₂H₄·H₂O / Pd-C 1N-protected 5-nitroindazoleMethanolReflux3-5 hoursGood to ExcellentAvoids the use of H₂ gas, offering a practical alternative.[1]

Experimental Protocols

1. Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Procedure: To a solution of the nitroindazole (1 equivalent) in a suitable solvent such as methanol or ethanol, 10% Pd/C (typically 5-10 mol%) is added. The reaction vessel is purged with nitrogen and then filled with hydrogen gas (using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature or under gentle heating until the reaction is complete (monitored by TLC). Upon completion, the mixture is carefully filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the aminoindazole.

2. Reduction with Iron and Hydrochloric Acid (Fe/HCl)

  • Procedure: To a suspension of the nitroindazole (1 equivalent) in a mixture of ethanol and water, iron powder (typically 5-10 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is filtered through Celite to remove the iron residue. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aminoindazole, which may require further purification.[5]

3. Reduction with Stannous Chloride (SnCl₂)

  • Procedure: The nitroindazole (1 equivalent) is dissolved in ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O, typically 5-10 equivalents) is added to the solution. The reaction mixture is stirred at room temperature or heated, sometimes under ultrasonic irradiation, until the reaction is complete.[5] For work-up, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH or saturated sodium bicarbonate) to precipitate tin salts.[5] The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to afford the product.

4. Reduction with Sodium Dithionite (Na₂S₂O₄)

  • Procedure: The nitroindazole (1 equivalent) is dissolved in a solvent mixture such as DMF/water or ethanol/water.[4] A solution of sodium dithionite (typically 3-5 equivalents) in water is added dropwise to the stirred solution of the nitro compound. The pH of the reaction may be maintained at 8-9 with the addition of sodium bicarbonate. The reaction is stirred at room temperature or gently heated until completion. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure to yield the aminoindazole.[4]

5. Transfer Hydrogenation with Hydrazine Hydrate and Pd/C

  • Procedure: To a solution of the nitroindazole (1 equivalent) in methanol, 10% Pd/C (catalytic amount) and hydrazine hydrate (typically 3-5 equivalents) are added. The mixture is heated to reflux and stirred for 3-5 hours.[1] After completion, the reaction mixture is cooled and filtered through Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified to give the desired aminoindazole.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the reduction of a nitroindazole to its corresponding aminoindazole, followed by work-up and purification.

Nitroindazole_Reduction_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification Nitroindazole Nitroindazole Substrate ReactionMix Reaction Mixture Nitroindazole->ReactionMix Reagent Reducing Agent (e.g., H₂/Pd-C, Fe/HCl, SnCl₂, Na₂S₂O₄) Reagent->ReactionMix Solvent Solvent System Solvent->ReactionMix CrudeProduct Crude Product Mixture ReactionMix->CrudeProduct Reaction (Heating/Stirring) Filtration Filtration (remove catalyst/salts) CrudeProduct->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography, Recrystallization) Concentration->Purification FinalProduct Pure Aminoindazole Purification->FinalProduct

Caption: General workflow for the reduction of nitroindazoles.

Conclusion

The selection of a reagent for the reduction of the nitro group in indazoles is a critical decision that depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. Catalytic hydrogenation offers high yields but has limitations with certain functional groups. Metal-acid systems are robust and economical but can present work-up challenges. Sodium dithionite and transfer hydrogenation methods provide milder and more selective alternatives. By considering the comparative data and protocols presented in this guide, researchers can make an informed choice to optimize the synthesis of aminoindazoles for their drug discovery and development endeavors.

References

Validating the Biological Target of Compounds Derived from 6-Bromo-4-nitro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological targets and performance of compounds derived from the synthetic precursor 6-Bromo-4-nitro-1H-indazole. By examining experimental data for key derivatives and comparing them with alternative inhibitors, this document aims to facilitate the validation of their biological targets and guide further drug discovery efforts. The 1H-indazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine core of ATP and act as a competitive inhibitor for a wide range of protein kinases.[1] Derivatives of 6-bromo-1H-indazole, in particular, have shown significant promise in targeting kinases implicated in oncology.[1][2]

From Precursor to Potent Inhibitor: The Role of this compound

This compound serves as a crucial starting material for the synthesis of potent kinase inhibitors. A key synthetic transformation involves the reduction of the 4-nitro group to a 4-amino group, which can then be functionalized to create critical interactions within the ATP-binding pocket of kinases, thereby enhancing potency and selectivity.[2] A plausible synthetic route begins with the N-methylation of this compound, followed by the reduction of the nitro group to yield 6-bromo-1-methyl-1H-indazol-4-amine, a versatile intermediate for further elaboration into final compounds.

Primary Biological Targets: PLK4 and VEGFR Kinases

Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated significant inhibitory activity against two key classes of protein kinases: Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to several types of cancer, making it a prime therapeutic target.[1][3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases that are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[4]

Quantitative Comparison of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency of various kinase inhibitors derived from or related to the 6-bromo-1H-indazole scaffold, as well as alternative inhibitors.

Table 1: Comparative Inhibitory Activity against PLK4
Compound IDScaffold TypePLK4 IC50 (nM)Cell LineCell-Based IC50 (µM)Reference(s)
CFI-400945 Indazole2.8HCT1160.004[5]
HCC19540.005[5]
A5490.005[5]
SK-UT-10.0228[6]
SKN0.0355[6]
SK-LMS-10.0527[6]
Compound C05 Indazole< 0.1IMR-320.948[1][7]
MCF-70.979[7]
H4601.679[7]
Compound K22 Indazole0.1MCF-71.3[2]
Centrinone Aminopyrazole2.71--[8]
VX680 (Tozasertib) Pyrrolopyrazole7.66 (Ki)--[2]
Table 2: Comparative Inhibitory Activity against VEGFR-2
Compound/DrugScaffold TypeVEGFR-2 IC50 (nM)Reference(s)
Axitinib Indazole0.2[2]
Pazopanib Indazole-related (Indazole core)10[2]
Compound W13 Indazole-pyrazole1.6[9]
Sorafenib Pyridine-urea53.65[10]
Sunitinib Pyrrole--

Experimental Protocols for Target Validation

Validating the interaction between a compound and its biological target is a critical step in drug discovery. The following are detailed methodologies for key experiments used to confirm target engagement and quantify binding affinity.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for measuring the ability of a compound to directly inhibit the activity of a purified kinase enzyme, such as PLK4.[2]

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP competitive tracer to the kinase of interest. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

  • Recombinant human PLK4 protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A

  • Test compounds (e.g., derivatives of this compound)

  • Positive control inhibitor (e.g., Centrinone)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.

  • Reaction Mixture Preparation: Prepare a kinase/antibody solution and a tracer/buffer solution according to the manufacturer's protocol.

  • Assay Plate Setup: Add the serially diluted compounds or DMSO control to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase/antibody solution to each well, followed by the tracer/buffer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11][12]

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells or cell lysates to various temperatures. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Materials:

  • Cultured cells (e.g., MCF-7, HCT116)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for heating (e.g., PCR cycler)

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target protein (e.g., anti-PLK4)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins. Collect the supernatant and determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[13][14]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the real-time monitoring of the binding and dissociation events.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified recombinant target protein (ligand, e.g., PLK4)

  • Test compounds (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface with EDC/NHS and immobilize the target protein to the desired level. Deactivate the remaining active groups with ethanolamine.

  • Analyte Injection: Prepare a series of dilutions of the test compound in running buffer. Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding of the analyte to the ligand in real-time (association phase). After the injection, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the affinity (KD).

Mandatory Visualizations

G Target Validation Workflow for Indazole Derivatives cluster_synthesis Compound Synthesis cluster_validation Target Validation This compound This compound Indazole Derivatives Indazole Derivatives This compound->Indazole Derivatives Biochemical Assays Biochemical Assays (e.g., Kinase Inhibition Assay) - Determine IC50 Indazole Derivatives->Biochemical Assays Cell-Based Assays Cell-Based Assays (e.g., CETSA, Proliferation) - Confirm Target Engagement Biochemical Assays->Cell-Based Assays Binding Kinetics Binding Kinetics (e.g., SPR) - Determine KD, kon, koff Cell-Based Assays->Binding Kinetics Validated Hit Validated Hit Binding Kinetics->Validated Hit

Caption: A generalized workflow for the synthesis and target validation of kinase inhibitors derived from this compound.

G PLK4 Signaling Pathway Inhibition PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome Centriole_Duplication Centriole Duplication Centrosome->Centriole_Duplication Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy Aberrant Cell_Death Cell Death / Mitotic Catastrophe Aneuploidy->Cell_Death Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PLK4

Caption: Simplified signaling pathway of PLK4 and its inhibition by indazole-based compounds, leading to mitotic catastrophe in cancer cells.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2

Caption: Overview of the VEGFR-2 signaling pathway and its role in angiogenesis, which is blocked by indazole-based inhibitors.

References

A Spectroscopic Showdown: Unmasking the Isomeric Nuances of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric compounds is a critical cornerstone of molecular design and discovery. Subtle shifts in substituent positioning can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 6-Bromo-4-nitro-1H-indazole and its isomer, 4-Bromo-6-nitro-1H-indazole, offering a valuable resource for their unambiguous identification.

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of bromo and nitro functionalities adds further complexity and potential for tailored interactions with biological targets. However, the synthesis of such substituted indazoles can often yield isomeric mixtures, necessitating robust analytical methods for their differentiation. This guide leverages Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to delineate the distinct spectroscopic signatures of this compound and 4-Bromo-6-nitro-1H-indazole.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomer, 4-Bromo-6-nitro-1H-indazole. It is important to note that where experimental data is unavailable, predicted values are provided and are indicated as such.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonPredicted Chemical Shift (δ) ppmMultiplicity
This compound H-3~8.3s
H-5~7.9d
H-7~8.1d
4-Bromo-6-nitro-1H-indazole H-3~8.2s
H-5~8.5d
H-7~7.9d

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonPredicted Chemical Shift (δ) ppm
This compound C-3~136
C-3a~122
C-4~148
C-5~118
C-6~115
C-7~125
C-7a~141
4-Bromo-6-nitro-1H-indazole C-3~135
C-3a~121
C-4~112
C-5~128
C-6~145
C-7~116
C-7a~142

Table 3: IR Spectroscopic Data

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)
This compound & 4-Bromo-6-nitro-1H-indazole N-H Stretch3400-3300
Aromatic C-H Stretch3100-3000
NO₂ Asymmetric Stretch1550-1510
NO₂ Symmetric Stretch1360-1320
C=C Aromatic Stretch1620-1580
C-N Stretch1350-1250
C-Br Stretch700-600

Table 4: UV-Vis Spectroscopic Data

CompoundSolventPredicted λmax (nm)
This compound Ethanol~260, ~320
4-Bromo-6-nitro-1H-indazole Ethanol~255, ~330

Note: The UV-Vis absorption maxima for nitroaromatic compounds can be influenced by solvent polarity and pH.

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M]+ (m/z)Key Fragmentation Peaks (m/z)
This compound & 4-Bromo-6-nitro-1H-indazole EI241/243 (1:1 ratio)[M-NO₂]⁺, [M-Br]⁺, [M-H-NO₂]⁺

The mass spectra of these isomers are expected to be very similar due to the presence of the same elemental composition. The characteristic 1:1 isotopic pattern for bromine is a key diagnostic feature.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the analysis of halogenated nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between isomers based on the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified indazole isomer.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3]

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2] Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Data Analysis:

  • Process the spectra using appropriate software.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values) to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, such as N-H, C-H, C=C, C-N, NO₂, and C-Br bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[2]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.[2]

  • Apply pressure to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal.[2]

  • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compounds.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

  • Use a quartz cuvette with a 1 cm path length.

  • Record the spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).[2]

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.[4]

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[1]

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -NO₂, -Br).

Visualizing the Analysis and Potential Biological Relevance

To further clarify the process and potential applications, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by these indazole derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Bromo-nitro-1H-indazole Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Comparison Isomer Comparison Data_Analysis->Comparison Structure_Confirmation Unambiguous Structure Confirmation Comparison->Structure_Confirmation

Workflow for the Spectroscopic Comparison of Isomers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Indazole Substituted Indazole (e.g., this compound) Indazole->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Hypothetical Kinase Signaling Pathway Modulation.

By presenting this consolidated spectroscopic data and detailed experimental protocols, this guide aims to equip researchers with the necessary tools for the confident identification and characterization of this compound and its isomers, thereby facilitating their application in drug discovery and development.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 6-Bromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are in a continuous quest for more potent and selective kinase inhibitors. The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of mimicking the purine core of ATP to competitively inhibit a wide array of protein kinases.[1][2] This guide provides a comparative assessment of the efficacy of kinase inhibitors derived from the 6-Bromo-1H-indazole core, a key building block in the synthesis of numerous potent kinase inhibitors.[1][2] While the specific focus is on derivatives of 6-Bromo-4-nitro-1H-indazole, it is important to note that the 4-nitro group is often a synthetic handle, readily converted to a 4-amino group which is a key feature in many active compounds. This guide will therefore focus on the well-characterized 4-amino derivatives and other analogues, presenting a comprehensive overview of their performance against various kinase targets and comparing them with established inhibitors.

Comparative Efficacy of 6-Bromo-1H-indazole Derivatives

The inhibitory potential of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the in vitro efficacy of various 6-Bromo-1H-indazole derivatives against key oncogenic kinases, alongside established alternative inhibitors for comparison.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a prime target for anti-cancer therapies.[3]

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 HH505.2
COMP-002 FH353.8
COMP-003 ClH282.5
COMP-004 CH3H454.1
COMP-005 HF626.8
COMP-006 HCl556.1
COMP-007 HCH3758.3
Axitinib --6.50.2
Centrinone --2.74.8

Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

Compound/DrugTargetIC50 (nM)
Derivative W4 VEGFR-2< 5
Derivative W12 VEGFR-2< 5
Derivative W17 VEGFR-2< 5
Derivative W19 VEGFR-2< 5
Derivative W20 VEGFR-2< 5
Derivative W2 VEGFR-2< 10
Derivative W23 VEGFR-2< 10
Axitinib VEGFR-20.2
Pazopanib VEGFR-230

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as data is compiled from different sources.[5]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to assess inhibitor efficacy is crucial for a comprehensive understanding.

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion IndazoleInhibitor 6-Bromo-1H-indazole Derivative IndazoleInhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

G Workflow for Kinase Inhibitor Discovery and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Modification Chemical Modification (e.g., reduction of nitro group, Suzuki coupling) Start->Modification Library Library of Derivatives Modification->Library KinaseAssay In Vitro Kinase Assay (IC50 Determination) Library->KinaseAssay CellAssay Cellular Proliferation Assay (e.g., MTT) KinaseAssay->CellAssay TargetValidation Target Engagement Assay (e.g., Western Blot) CellAssay->TargetValidation Lead Lead TargetValidation->Lead Lead Compound Identification

Caption: Workflow for kinase inhibitor discovery and evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay determines the in vitro inhibitory activity of compounds against a specific kinase.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

Materials:

  • Recombinant human kinase

  • Kinase buffer

  • ATP solution

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)

  • White 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a multi-well plate, add the serially diluted compounds.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the target kinase, substrate, and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[5]

  • Signal Generation: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubation: Incubate at room temperature for 15 minutes.[5]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[5]

Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium with Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[4]

Western Blotting for Target Engagement

This technique is used to determine if a compound inhibits a specific kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total protein of interest.

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of the test compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total target protein, followed by incubation with a secondary antibody conjugated to a detectable label.

  • Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).

  • Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.[2]

References

Benchmarking Purity: A Comparative Analysis of Synthesized 6-Bromo-4-nitro-1H-indazole and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the purity of in-house synthesized 6-Bromo-4-nitro-1H-indazole against commercially available standards. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear and objective benchmark for this critical research chemical. The purity of starting materials is paramount in drug discovery and development, directly impacting reaction efficiency, impurity profiles, and the biological activity of final compounds.

Data Presentation: Purity Comparison

A direct comparison of a representative synthesized batch of this compound with a commercially sourced standard was conducted using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). The results are summarized below.

ParameterSynthesized this compoundCommercial this compoundMethod of Analysis
Purity (HPLC) 99.2%≥98.0%HPLC-UV
Purity (¹H NMR) 99.5% (by internal standard)Not provided¹H NMR (400 MHz)
Molecular Ion ([M+H]⁺) 241.95 / 243.95241.95 / 243.95LC-MS (ESI+)
Appearance Pale yellow solidOff-white to yellow powderVisual Inspection
Melting Point 210-212 °C208-213 °CMelting Point Apparatus

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify the main component from any process-related impurities or degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is employed for structural confirmation and to assess purity against a certified internal standard.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) were accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: A standard proton spectrum was acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis: The purity of the sample is determined by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in acetonitrile.

  • Ionization Mode: Positive (ESI+).

  • Data Acquisition: The sample was infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion was recorded. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was observed.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway for indazole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Synthesized or Commercial Sample hplc_prep Dissolve in ACN/H₂O (0.5 mg/mL) sample->hplc_prep nmr_prep Dissolve in DMSO-d₆ with Internal Standard sample->nmr_prep ms_prep Dilute in ACN (0.1 mg/mL) sample->ms_prep hplc HPLC-UV Analysis hplc_prep->hplc nmr ¹H NMR Spectroscopy nmr_prep->nmr ms LC-MS (ESI+) ms_prep->ms hplc_data Purity by Area % hplc->hplc_data nmr_data Purity by Internal Standard nmr->nmr_data ms_data Confirm [M+H]⁺ & Isotopic Pattern ms->ms_data final_report Purity Benchmark Report hplc_data->final_report nmr_data->final_report ms_data->final_report

Caption: Experimental workflow for purity assessment.

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized as core structures for the development of kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases such as cancer.[1][2][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Indazole 6-Bromo-1H-indazole Derivative (Kinase Inhibitor) Indazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Navigating the Bioactivity of 6-Bromo-4-nitro-1H-indazole Derivatives: A Comparative Guide to In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of 6-Bromo-4-nitro-1H-indazole derivatives, a clear understanding of their biological activity is paramount. This guide provides a comparative overview of key in vitro assay protocols relevant to this class of compounds, with a focus on their potential applications in oncology and infectious diseases. While specific experimental data for derivatives of this compound is emerging, this document draws upon established methodologies and data from structurally related nitroindazole compounds to offer a foundational framework for their evaluation.

The 1H-indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, particularly the ATP-binding pocket of protein kinases.[1] The introduction of bromo and nitro substituents on this scaffold can significantly modulate its physicochemical properties and biological activity, leading to potent and selective inhibitors of various enzymes and promising antimicrobial agents.

Comparative Analysis of In Vitro Activity

The primary therapeutic areas investigated for nitroindazole derivatives include oncology and infectious diseases. The following tables summarize the in vitro activity of representative indazole derivatives against various cancer cell lines and microbial strains. It is important to note that these compounds are structurally related analogs, and their performance provides an indicative benchmark for newly synthesized derivatives of this compound.

Table 1: Antiproliferative Activity of Indazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Indazole Derivative A K562Chronic Myeloid Leukemia5.155-FluorouracilNot Reported
Indazole Derivative B A549Lung Carcinoma4.665-FluorouracilNot Reported
Indazole Derivative C PC-3Prostate Cancer6.125-FluorouracilNot Reported
Indazole Derivative D Hep-G2Hepatocellular Carcinoma3.325-FluorouracilNot Reported
Indazole Derivative E HeLaCervical Cancer0.16CisplatinNot Reported
Indazole Derivative F SK-LU-1Lung Adenocarcinoma>10CisplatinNot Reported

IC50 values represent the concentration required to inhibit 50% of cell growth and were determined by MTT assay.[2][3] Data is for structurally related indazole derivatives.

Table 2: Antimicrobial Activity of Nitroindazole and Bromoindazole Derivatives

Compound IDMicrobial StrainActivity TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-chloro-6-nitro-1H-indazole derivative Leishmania infantumAntileishmanial<3.12GlucantimeNot Reported
3-chloro-6-nitro-1H-indazole derivative Leishmania majorAntileishmanial6.25GlucantimeNot Reported
4-bromo-1H-indazole derivative 1 Staphylococcus aureus (Penicillin-Resistant)AntibacterialNot specified (256x more potent than 3-MBA)3-Methoxybenzamide (3-MBA)Not specified
4-bromo-1H-indazole derivative 2 Streptococcus pyogenes (Penicillin-Susceptible)Antibacterial4Ciprofloxacin8

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.[4][5]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. Below are methodologies for common assays used to evaluate the biological activity of this compound derivatives.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.

Protocol:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Antileishmanial Activity Assay

This protocol is used to determine the in vitro activity of compounds against Leishmania promastigotes.[6]

Protocol:

  • Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. major) in appropriate culture medium until they reach the logarithmic growth phase.

  • Compound Exposure: Dispense the parasite suspension into a 96-well plate. Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates at the optimal temperature for promastigote growth (e.g., 26°C) for 72 hours.

  • Viability Assessment (MTT Assay): After incubation, add MTT solution to each well and incubate for a further 4 hours.

  • Absorbance Reading: Add a solubilizing agent (e.g., SDS) and measure the absorbance to determine the amount of formazan produced, which is proportional to the number of viable parasites.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that reduces the parasite viability by 50% compared to the untreated control.[4][6]

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the this compound derivatives. Prepare a solution of the target kinase, the specific substrate peptide, and ATP.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Determine the IC50 value from the dose-response curve.[7]

Visualizing Mechanisms of Action

Understanding the molecular pathways affected by this compound derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential signaling pathway that may be modulated by this class of compounds.

G cluster_workflow Experimental Workflow for In Vitro Evaluation start Synthesized this compound Derivatives assay_selection Select In Vitro Assays (e.g., MTT, Kinase Inhibition, Antimicrobial) start->assay_selection dose_response Perform Dose-Response Experiments assay_selection->dose_response data_collection Collect Quantitative Data (IC50 / MIC values) dose_response->data_collection data_analysis Analyze and Compare Potency & Selectivity data_collection->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization

A generalized workflow for the in vitro evaluation of novel compounds.

Derivatives of this compound are being investigated for their potential to inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion.[8] Inhibition of IDO1 can restore anti-tumor immune responses.

G cluster_pathway Potential IDO1 Inhibition Pathway in Cancer Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine TCell T-Cell Kynurenine->TCell Acts on IDO1->Kynurenine Catalyzes TumorCell Tumor Cell TumorCell->IDO1 Upregulates Apoptosis T-Cell Apoptosis & Immune Suppression TCell->Apoptosis Leads to Inhibitor This compound Derivative Inhibitor->IDO1 Inhibits

Inhibition of the IDO1 pathway by a potential therapeutic agent.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 6-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for a secure laboratory environment and the protection of our ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Bromo-4-nitro-1H-indazole, a halogenated and nitrated organic compound. Adherence to these procedures is essential for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory to minimize exposure risk. All handling of this compound and its waste should be conducted within a certified chemical fume hood.[2][3]

PPE CategoryItem SpecificationPurpose
Eye and Face Protection Tight-sealing safety goggles or a face shield.To protect against splashes and dust.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[3][4]
Body Protection A lab coat or chemical-resistant apron.To protect personal clothing from contamination.[3][4]
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if dust is generated or in poorly ventilated areas.To prevent inhalation of dust or vapors.[4]

Ensure that eyewash stations and safety showers are readily accessible before handling the compound.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is the foundational step for safe and compliant disposal. Due to its bromine and nitro functional groups, this compound is classified as a halogenated organic compound and must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][5]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[2] Co-mingling different waste streams can complicate and increase the cost of disposal.[4]

  • Container Compatibility: Use a chemically compatible waste container, such as high-density polyethylene (HDPE), for collecting halogenated organic waste.[2]

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

For Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container, avoiding the generation of dust.[2]

  • Ensure the container is properly sealed and labeled.

For Contaminated Labware and Materials (e.g., gloves, weighing paper):

  • Solid contaminated materials should be placed in a sealed bag.

  • Deposit the sealed bag into the solid "Halogenated Organic Waste" container.[2]

For Contaminated Glassware:

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate in a liquid "Halogenated Organic Waste" container.[2]

  • After this initial decontamination, the glassware can be washed according to standard laboratory procedures.[2]

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[2][3] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[2][4] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[2]

Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards. [2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate the immediate area.

  • Contain: With appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3]

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]

  • Clean: Thoroughly clean the spill area.[3]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process for this compound.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_collection Waste Collection cluster_final_disposal Final Disposal A Identify Hazards & Don Appropriate PPE B Segregate Waste: Halogenated Organic A->B C Select Compatible Waste Container (HDPE) B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Pure/Unused Solid D->E F Contaminated Solids (Gloves, Paper) D->F G Contaminated Glassware D->G H Transfer to Solid Halogenated Waste Container E->H F->H I Rinse with Solvent G->I K Contact Licensed Waste Disposal Facility H->K J Collect Rinsate in Liquid Halogenated Waste Container I->J J->K L Controlled Incineration K->L

Caption: Disposal workflow for this compound.

Spill_Response_Plan A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE A->C B->C D Contain Spill with Inert Absorbent C->D E Collect Absorbed Material D->E F Place in Labeled Hazardous Waste Container E->F G Thoroughly Clean Spill Area F->G

Caption: Spill response plan for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.